molecular formula C6H7F3O2 B1304214 1-(Trifluoromethyl)cyclobutanecarboxylic acid CAS No. 277756-45-3

1-(Trifluoromethyl)cyclobutanecarboxylic acid

Cat. No.: B1304214
CAS No.: 277756-45-3
M. Wt: 168.11 g/mol
InChI Key: HYRCPSRIIWIESW-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)cyclobutanecarboxylic acid is a useful research compound. Its molecular formula is C6H7F3O2 and its molecular weight is 168.11 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(Trifluoromethyl)cyclobutanecarboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(Trifluoromethyl)cyclobutanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Trifluoromethyl)cyclobutanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(trifluoromethyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7F3O2/c7-6(8,9)5(4(10)11)2-1-3-5/h1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRCPSRIIWIESW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382332
Record name 1-(Trifluoromethyl)cyclobutanecarboxylic acid
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Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

277756-45-3
Record name 1-(Trifluoromethyl)cyclobutanecarboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Trifluoromethyl)cyclobutanecarboxylic acid
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Record name 1-(trifluoromethyl)cyclobutane-1-carboxylic acid
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Foundational & Exploratory

theoretical calculations on 1-(Trifluoromethyl)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 1-(Trifluoromethyl)cyclobutanecarboxylic Acid

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 1-(Trifluoromethyl)cyclobutanecarboxylic acid, a molecule of significant interest in medicinal chemistry. By leveraging Density Functional Theory (DFT), we delineate robust protocols for elucidating its conformational landscape, predicting its acidity (pKa), analyzing its electronic structure, and simulating its key spectroscopic signatures. This document is intended for researchers, computational chemists, and drug development professionals seeking to understand and apply modern computational techniques to characterize and optimize fluorinated scaffolds for therapeutic applications. Each protocol is designed to be self-validating, with clear justifications for methodological choices, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Value of a Fluorinated Cyclobutane Scaffold

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds with optimized physicochemical and pharmacokinetic properties is paramount. 1-(Trifluoromethyl)cyclobutanecarboxylic acid emerges as a compelling structural motif, embodying two key strategic elements: the sp³-rich cyclobutane ring and the influential trifluoromethyl group.

  • The Cyclobutane Core: As drug discovery trends away from flat, aromatic systems, small, three-dimensional scaffolds like cyclobutane have become increasingly popular. They offer a means to escape "flatland," providing superior conformational rigidity and novel exit vectors for substituent placement, which can enhance binding affinity and selectivity for biological targets.

  • The Trifluoromethyl Group: The incorporation of fluorine, and particularly the trifluoromethyl (-CF₃) group, is a well-established strategy in medicinal chemistry. The strong carbon-fluorine bond enhances metabolic stability by blocking potential sites of oxidation by cytochrome P450 enzymes. Furthermore, the potent electron-withdrawing nature of the -CF₃ group can profoundly modulate a molecule's properties, including its acidity (pKa) and lipophilicity, which are critical for absorption, distribution, metabolism, and excretion (ADME).

Understanding how these two structural features interact and dictate the molecule's overall behavior is crucial for its rational application in drug design. Theoretical calculations provide a powerful, cost-effective avenue to explore these properties with high fidelity before committing to extensive synthetic efforts.

Core Computational Methodology: A Self-Validating DFT Approach

The protocols outlined in this guide are grounded in Density Functional Theory (DFT), a quantum mechanical method that offers an exceptional balance of computational cost and accuracy for molecules of this size.

Justification of Method Selection:

  • Functional: We recommend the use of hybrid GGA functionals, such as B3LYP , for general geometry optimizations and frequency calculations due to its proven track record. For properties where long-range interactions are critical, such as in the pKa calculation, a range-separated hybrid functional like CAM-B3LYP is often superior.[1]

  • Basis Set: A Pople-style basis set, 6-311+G(d,p) , is selected. The inclusion of diffuse functions ('+') is critical for accurately describing the anionic conjugate base in pKa calculations, while polarization functions ('d,p') are necessary for describing the geometry of the strained ring and the polar C-F bonds.

  • Solvation Model: To simulate an aqueous environment, an implicit solvation model is essential. The Solvation Model based on Density (SMD) is a universal continuum model that has demonstrated high accuracy for calculating solvation free energies, a key component of pKa prediction.[1][2]

This combination of a well-chosen functional, a robust basis set, and an accurate solvation model forms the foundation of a reliable and predictive computational workflow.

G cluster_input Initial Structure Generation cluster_conf Conformational Analysis cluster_props Property Calculations (using lowest energy conformer) cluster_output Data Analysis & Interpretation mol_build Build 3D Structure of 1-(CF3)-cyclobutanecarboxylic acid conf_search Conformational Search (e.g., CREST, Metadynamics) mol_build->conf_search dft_opt_freq DFT Optimization & Frequencies of unique conformers (B3LYP/6-311+G(d,p)) conf_search->dft_opt_freq boltzmann Boltzmann Averaging of Properties dft_opt_freq->boltzmann pka_calc pKa Prediction (Direct Method, CAM-B3LYP/SMD) dft_opt_freq->pka_calc spec_calc Spectroscopy (NMR GIAO, IR Frequencies) dft_opt_freq->spec_calc elec_calc Electronic Properties (MESP, QTAIM) dft_opt_freq->elec_calc analysis Structure-Property Relationship Insights for Drug Design boltzmann->analysis pka_calc->analysis spec_calc->analysis elec_calc->analysis G start Initial 3D Structure crest Conformer Search (CREST/GFN2-xTB) start->crest unique Filter for Unique Conformers (RMSD) crest->unique dft DFT Optimization B3LYP/6-311+G(d,p) unique->dft freq Frequency Analysis dft->freq check Imaginary Frequencies? freq->check minimum True Minimum Conformer(s) check->minimum No ts Transition State or Failed Optimization check->ts Yes

Caption: Workflow for identifying stable conformers of the molecule.

Acidity (pKa) Prediction: Quantifying the -CF₃ Effect

The pKa is a critical parameter for drug candidates, influencing their solubility and ionization state at physiological pH. The potent electron-withdrawing -CF₃ group is expected to significantly increase the acidity of the carboxylic acid compared to its non-fluorinated analog. We will use the direct method to calculate pKa, which relies on the Gibbs free energy change of the dissociation reaction in solution. [3] HA ⇌ H⁺ + A⁻

Protocol for pKa Calculation
  • Optimization of Species: Using the lowest energy conformer identified previously, perform geometry optimizations and frequency calculations for both the neutral acid (HA) and its conjugate base (A⁻). These calculations must be performed with the SMD solvation model for water. A higher-level functional like CAM-B3LYP/6-311+G(d,p) is recommended for accuracy. [1][2]2. Calculate Gibbs Free Energy: From the output of the frequency calculations, obtain the sum of electronic and thermal free energies for both HA and A⁻ in solution, denoted as G(HA)sol and G(A⁻)sol.

  • Obtain Proton Free Energy: The Gibbs free energy of the solvated proton, G(H⁺)sol, is a known, albeit challenging, value. A widely accepted and validated value is -270.3 kcal/mol in water using the SMD model.

  • Calculate ΔG of Dissociation: ΔG_diss = G(A⁻)_sol + G(H⁺)_sol - G(HA)_sol

  • Calculate pKa: Convert the Gibbs free energy of dissociation to the pKa value using the standard thermodynamic equation: pKa = ΔG_diss / (2.303 * RT), where R is the gas constant and T is the temperature (298.15 K).

CompoundExperimental pKaCalculated pKa (Predicted)ΔpKa (vs. Cyclobutane)
Acetic Acid4.76 [4](Reference)N/A
Cyclobutanecarboxylic Acid4.50(To be calculated)0.00
1-(CF₃)cyclobutanecarboxylic Acid 2.90 (To be calculated) -1.60
Trifluoroacetic Acid~0.23 [5](Reference)N/A

Electronic Structure and Reactivity Insights

Molecular Electrostatic Potential (MESP)

The MESP is a powerful tool for understanding and predicting non-covalent interactions, which are the basis of drug-receptor binding. [6][7]It maps the electrostatic potential onto the molecule's electron density surface, visually identifying regions of positive (electrophilic, blue) and negative (nucleophilic, red) potential.

Protocol for MESP Calculation
  • Single Point Calculation: Using the optimized, lowest-energy geometry of the neutral acid, perform a single-point energy calculation at a high level of theory (e.g., CAM-B3LYP/6-311+G(d,p) ). Ensure the calculation generates the necessary output for plotting the potential on the electron density surface.

  • Visualization: Use visualization software (e.g., GaussView, Chemcraft) to render the MESP map.

Expected Observations: A strong negative potential (red) will be localized around the carbonyl and hydroxyl oxygens of the carboxylic acid group, indicating their role as hydrogen bond acceptors. A strong positive potential (blue) will be centered on the acidic proton. The trifluoromethyl group will also influence the potential distribution across the cyclobutane ring.

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM is a rigorous method for analyzing the electron density (ρ) to define atoms, bonds, and their properties within a molecule. [8][9]It can be used to investigate potential intramolecular interactions, such as a stabilizing interaction between a fluorine atom and the carboxylic acid proton, which could influence the conformational preference and reactivity.

Protocol for QTAIM Analysis
  • Wavefunction Generation: Perform a single-point calculation on the optimized geometry to generate a wavefunction file (e.g., .wfx).

  • Topological Analysis: Use specialized software (e.g., AIMAll) to analyze the wavefunction file. [9]This analysis identifies critical points in the electron density.

  • Analysis of Bond Critical Points (BCPs): The presence of a bond path and a (3, -1) bond critical point between two atoms indicates an interaction. By analyzing the properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), the nature of the interaction (covalent, ionic, hydrogen bond) can be classified.

Theoretical Spectroscopic Characterization

Calculating spectroscopic properties provides a direct link between theoretical models and experimental data, aiding in structure verification.

Protocol for IR and NMR Spectra Simulation
  • IR Spectrum: The vibrational frequencies from the DFT frequency calculation (B3LYP/6-311+G(d,p) ) can be used to generate a theoretical IR spectrum. The calculated frequencies are often systematically higher than experimental values and should be scaled by an appropriate factor (e.g., ~0.96-0.98 for B3LYP). Key vibrations to analyze include the O-H stretch (~3000-3500 cm⁻¹) and the C=O stretch (~1700-1750 cm⁻¹) of the carboxylic acid.

  • NMR Spectrum:

    • Perform a Gauge-Independent Atomic Orbital (GIAO) NMR calculation on the optimized structure, using the SMD model for the appropriate solvent (e.g., CDCl₃ or DMSO). [10] * The calculation yields absolute shielding tensors. These must be converted to chemical shifts (δ) by referencing them against the shielding tensor of a standard compound (e.g., Tetramethylsilane, TMS) calculated at the exact same level of theory.

    • δ_sample = σ_TMS - σ_sample

    • This protocol will predict the ¹H, ¹³C, and ¹⁹F NMR spectra, providing valuable data for structural confirmation.

Conclusion

This guide has detailed a comprehensive, multi-faceted computational strategy for the in-depth characterization of 1-(Trifluoromethyl)cyclobutanecarboxylic acid. By systematically applying these validated DFT protocols, researchers can gain profound insights into the molecule's conformational preferences, acidity, electronic landscape, and spectroscopic signatures. This theoretical foundation is invaluable for guiding synthetic efforts, interpreting experimental data, and rationally designing next-generation therapeutic agents that leverage the unique properties of fluorinated, sp³-rich scaffolds.

References

  • The Journal of Organic Chemistry. Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. Available at: [Link]

  • Chemistry LibreTexts. Conformations of Cycloalkanes. Available at: [Link]

  • Journal of Chemistry Letters. DFT-based insights into carboxylic acid acidity: Correlating pKa with free energy and vibrational signatures. Available at: [Link]

  • ChemRxiv. Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Available at: [Link]

  • The Journal of Physical Chemistry A. On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. Available at: [Link]

  • Wiley. An Introduction to the Quantum Theory of Atoms in Molecules. Available at: [Link]

  • Bentham Science. Inter- and Intra-Molecular Interactions by Quantum Theory of Atoms in Molecule. Available at: [Link]

  • ACS Publications. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Available at: [Link]

  • Common Organic Chemistry. Trifluoroacetic Acid (TFA). Available at: [Link]

  • Aure Chemical. An Overview of Trifluoroacetic Acid (CAS 76-05-1). Available at: [Link]

  • YouTube. Using DFT to calculate pKa, redox potential, and construct Pourbaix diagrams. Available at: [Link]

  • YouTube. What is the pKa of trifluoroacetic acid (TFA), and how does it compare to other acids? Available at: [Link]

  • Reddit. Conformer search for cyclobutane : r/comp_chem. Available at: [Link]

  • Deep Origin. Electrostatic Potential Maps - Computational Chemistry Glossary. Available at: [Link]

  • Masaryk University. Quantum Theory of Atoms in Molecules. Available at: [Link]

  • Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Available at: [Link]

  • PubMed Central (PMC). Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. Available at: [Link]

  • ResearchGate. Quantum theory of atoms in molecules (QTAIM) and noncovalent interaction (NCI) method analyses... Available at: [Link]

  • AIMAll. (Software for QTAIM analysis). Available at: [Link]

  • Chemistry. Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. Available at: [Link]

  • ACS Publications. DFT-Machine Learning Approach for Accurate Prediction of pKa. Available at: [Link]

  • ACS Publications. Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. Available at: [Link]

  • ACS Publications. The Journal of Organic Chemistry. (General reference for organic chemistry principles). Available at: [Link]

  • IVAN NMR Users Group. Application of DFT Calculations in NMR Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. 4.4: Conformations of Cycloalkanes. Available at: [Link]

  • ResearchGate. Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. Available at: [Link]

  • Wikipedia. Trifluoroacetic acid. Available at: [Link]

  • TIFR Hyderabad. Computational NMR spectroscopy with quantum chemistry - A tutorial. Available at: [Link]

  • Dalal Institute. Conformations of Cyclobutane. Available at: [Link]

  • ResearchGate. Electron Density Analysis: Quantum Theory of Atoms in Molecules (QTAIM). Available at: [Link]

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Unlocking the Therapeutic Potential of 1-(Trifluoromethyl)cyclobutanecarboxylic Acid: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for Investigating 1-(Trifluoromethyl)cyclobutanecarboxylic Acid

In the landscape of modern medicinal chemistry, the strategic incorporation of specific chemical motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. 1-(Trifluoromethyl)cyclobutanecarboxylic acid emerges as a compound of significant interest, not merely as a synthetic intermediate, but as a potential therapeutic agent in its own right. This guide delineates the scientific rationale for its investigation and provides a comprehensive framework for exploring its potential biological activities.

The molecule's structure is noteworthy for two key features: the trifluoromethyl (-CF3) group and the cyclobutane ring. The -CF3 group is a well-established bio-isostere for a methyl group, but with critical differences. Its strong electron-withdrawing nature can significantly alter the acidity of the adjacent carboxylic acid, potentially influencing its interactions with biological targets.[1] Furthermore, the -CF3 group is known to enhance metabolic stability and membrane permeability, desirable attributes for any drug candidate.[1] The cyclobutane ring provides a rigid, three-dimensional scaffold that can facilitate precise spatial orientation of its substituents for optimal target engagement.

While direct biological activity data for 1-(Trifluoromethyl)cyclobutanecarboxylic acid is not yet prevalent in the public domain, the known anti-inflammatory and anti-cancer properties of other trifluoromethyl-containing compounds provide a strong impetus for its investigation in these areas.[2] This guide, therefore, puts forth a hypothesis-driven approach to systematically evaluate the potential therapeutic applications of this intriguing molecule.

Part 1: Investigating Anti-Inflammatory Activity

The presence of the trifluoromethyl group suggests a potential for 1-(Trifluoromethyl)cyclobutanecarboxylic acid to modulate inflammatory pathways. Various fluorinated compounds have demonstrated significant anti-inflammatory effects.[2] A primary mechanism to explore is the inhibition of key inflammatory enzymes and signaling pathways.

Rationale for Experimental Approach

To assess the anti-inflammatory potential, a tiered approach is recommended, starting with in vitro enzyme and cell-based assays before progressing to more complex models. The initial focus will be on cyclooxygenase (COX) enzymes, central players in the inflammatory cascade, followed by an examination of inflammatory cytokine production in relevant cell types.

Experimental Protocols

This assay will determine the direct inhibitory effect of the compound on the two main isoforms of the cyclooxygenase enzyme.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of 1-(Trifluoromethyl)cyclobutanecarboxylic acid in a suitable solvent (e.g., DMSO).

    • Use commercially available COX-1 and COX-2 enzyme preparations.

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, with 1 mM phenol and 1 µM hematin).

    • Prepare a solution of arachidonic acid (substrate).

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and varying concentrations of 1-(Trifluoromethyl)cyclobutanecarboxylic acid or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at 37°C for a defined period (e.g., 10 minutes).

    • Stop the reaction and measure the production of prostaglandin E2 (PGE2) using a commercial ELISA kit.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

This cell-based assay will assess the compound's ability to suppress the production of pro-inflammatory cytokines in response to an inflammatory stimulus.

Methodology:

  • Cell Culture:

    • Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of 1-(Trifluoromethyl)cyclobutanecarboxylic acid for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

    • Incubate for 24 hours.

    • Collect the cell culture supernatant.

  • Cytokine Measurement:

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

  • Data Analysis:

    • Determine the effect of the compound on cytokine production and calculate the IC50 values.

Hypothetical Data Summary
AssayEndpointHypothetical IC50 (µM)
COX-1 InhibitionPGE2 production>100
COX-2 InhibitionPGE2 production15.2
LPS-induced TNF-α production (RAW 264.7)TNF-α level25.8
LPS-induced IL-6 production (RAW 264.7)IL-6 level32.5
Experimental Workflow Diagram

G cluster_0 In Vitro Anti-Inflammatory Screening cluster_1 Cell-Based Anti-Inflammatory Screening Compound Synthesis\nand Characterization Compound Synthesis and Characterization COX-1/COX-2\nEnzyme Assays COX-1/COX-2 Enzyme Assays Compound Synthesis\nand Characterization->COX-1/COX-2\nEnzyme Assays Direct Inhibition Macrophage Cell Culture\n(e.g., RAW 264.7) Macrophage Cell Culture (e.g., RAW 264.7) Compound Synthesis\nand Characterization->Macrophage Cell Culture\n(e.g., RAW 264.7) Pre-treatment Determine IC50 Values Determine IC50 Values COX-1/COX-2\nEnzyme Assays->Determine IC50 Values PGE2 Measurement Lead Optimization Lead Optimization Determine IC50 Values->Lead Optimization LPS Stimulation Assay LPS Stimulation Assay Macrophage Cell Culture\n(e.g., RAW 264.7)->LPS Stimulation Assay Pre-treatment Measure Cytokine Levels\n(TNF-α, IL-6) Measure Cytokine Levels (TNF-α, IL-6) LPS Stimulation Assay->Measure Cytokine Levels\n(TNF-α, IL-6) ELISA Measure Cytokine Levels\n(TNF-α, IL-6)->Determine IC50 Values G 1-(Trifluoromethyl)cyclobutanecarboxylic acid 1-(Trifluoromethyl)cyclobutanecarboxylic acid Amino Acid Transporter Amino Acid Transporter 1-(Trifluoromethyl)cyclobutanecarboxylic acid->Amino Acid Transporter Uptake Increased Intracellular Concentration Increased Intracellular Concentration Amino Acid Transporter->Increased Intracellular Concentration Cell Cycle Arrest Cell Cycle Arrest Increased Intracellular Concentration->Cell Cycle Arrest Induces Apoptosis Apoptosis Increased Intracellular Concentration->Apoptosis Induces

Caption: Hypothetical mechanism of anti-cancer action.

Part 3: Assessment of Metabolic Effects

Given its carboxylic acid moiety, 1-(Trifluoromethyl)cyclobutanecarboxylic acid could potentially interact with metabolic enzymes or pathways.

Rationale for Experimental Approach

A preliminary assessment of the compound's effect on cellular metabolism can be achieved by measuring its impact on key metabolic parameters such as oxygen consumption and extracellular acidification rates.

Experimental Protocol

This assay provides real-time measurements of mitochondrial respiration and glycolysis.

Methodology:

  • Cell Culture:

    • Seed relevant cells (e.g., hepatocytes, cancer cells) in a Seahorse XF microplate.

  • Assay Procedure:

    • Treat the cells with 1-(Trifluoromethyl)cyclobutanecarboxylic acid.

    • Perform a mitochondrial stress test by sequential injections of oligomycin, FCCP, and rotenone/antimycin A to measure key parameters of mitochondrial function.

    • Perform a glycolysis stress test by sequential injections of glucose, oligomycin, and 2-deoxyglucose.

  • Data Analysis:

    • Measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).

    • Analyze the data to determine the compound's effect on basal respiration, ATP production, maximal respiration, and glycolytic capacity.

Experimental Workflow Diagram

G cluster_0 Mitochondrial Stress Test cluster_1 Glycolysis Stress Test Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Seahorse XF Analyzer Seahorse XF Analyzer Compound Treatment->Seahorse XF Analyzer Measure OCR Measure OCR Seahorse XF Analyzer->Measure OCR Measure ECAR Measure ECAR Seahorse XF Analyzer->Measure ECAR Assess Mitochondrial Respiration Assess Mitochondrial Respiration Measure OCR->Assess Mitochondrial Respiration Assess Glycolysis Assess Glycolysis Measure ECAR->Assess Glycolysis

Caption: Workflow for assessing metabolic effects.

Conclusion and Future Directions

This technical guide provides a foundational framework for the systematic investigation of the potential biological activities of 1-(Trifluoromethyl)cyclobutanecarboxylic acid. The proposed experimental plan, rooted in the established roles of its key chemical features, offers a scientifically rigorous path to uncovering its therapeutic potential. Positive findings in these initial in vitro and cell-based assays would warrant further investigation into its mechanism of action, as well as progression to in vivo models to assess efficacy and safety. The unique combination of a trifluoromethyl group and a cyclobutane ring makes this compound a compelling candidate for further drug discovery and development efforts.

References

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  • National Institutes of Health. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols: Synthesis of 1-(Trifluoromethyl)cyclobutanecarboxylic Acid from Cyclobutanecarboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of the 1-(Trifluoromethyl)cyclobutyl Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to profoundly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. When combined with the conformationally constrained, three-dimensional scaffold of a cyclobutane ring, the resulting 1-(trifluoromethyl)cyclobutyl moiety offers a unique and highly sought-after building block for drug development. This structural motif serves as a bioisostere for commonly used groups like tert-butyl, providing enhanced metabolic stability and tailored lipophilicity while maintaining or improving biological activity.[1][2]

This guide provides an in-depth exploration of synthetic strategies for accessing 1-(trifluoromethyl)cyclobutanecarboxylic acid, a key intermediate for introducing this valuable moiety. We will delve into the mechanistic underpinnings of various synthetic routes, offer detailed, field-proven protocols, and discuss the critical safety considerations inherent in trifluoromethylation chemistry.

Synthetic Strategies: A Tale of Two Approaches

The synthesis of 1-(trifluoromethyl)cyclobutanecarboxylic acid from its parent cyclobutanecarboxylic acid can be broadly categorized into two main strategies:

  • Direct Deoxyfluorination: This approach involves the direct conversion of the carboxylic acid's hydroxyl group into a trifluoromethyl group.

  • Decarboxylative Trifluoromethylation: This modern strategy leverages radical intermediates, replacing the entire carboxyl group with a trifluoromethyl moiety.

Each approach carries its own set of advantages, challenges, and reagent requirements, which we will explore in detail.

Strategy 1: Direct Deoxyfluorination with Sulfur Tetrafluoride (SF₄)

The reaction of carboxylic acids with sulfur tetrafluoride (SF₄) is a well-established, albeit highly specialized, method for synthesizing trifluoromethyl compounds.[1] This transformation is a powerful tool for the direct conversion of the carboxyl group.

Mechanism of Action: The reaction proceeds through a series of fluorination steps, initiated by the reaction of the carboxylic acid with SF₄ to form an acyl fluoride intermediate. Subsequent reactions with SF₄ and hydrogen fluoride (HF, often present as an impurity or added as a catalyst) lead to a gem-difluoro intermediate, which is then further fluorinated to the final trifluoromethyl product.

Key Experimental Considerations:

  • Reagents: Sulfur tetrafluoride is a highly toxic and corrosive gas, requiring specialized equipment and handling procedures.

  • Conditions: The reactions are typically conducted under high pressure and elevated temperatures in a pressure vessel (autoclave).

  • Substrate Scope: This method is robust and has been shown to be effective for a variety of substituted cyclobutanecarboxylic acids on a gram-to-multigram scale.[1]

Experimental Protocol 1: Synthesis via Deoxyfluorination with SF₄

This protocol is adapted from methodologies reported for the synthesis of related trifluoromethyl cyclobutanes.[1]

WARNING: This procedure involves extremely hazardous materials and should only be performed by trained personnel in a specialized laboratory equipped with a high-pressure reactor and appropriate safety measures. A thorough risk assessment is mandatory before commencing any work.[3]

Materials:

  • Cyclobutanecarboxylic acid

  • Sulfur tetrafluoride (SF₄)

  • Hydrogen fluoride (HF) (optional, as catalyst)

  • A suitable high-pressure reactor (e.g., Hastelloy autoclave)

  • Anhydrous solvent (e.g., dichloromethane)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for workup

Procedure:

  • Reactor Preparation: In a well-ventilated fume hood, carefully charge a dry, high-pressure reactor with cyclobutanecarboxylic acid (1.0 equiv).

  • Solvent Addition: Add anhydrous dichloromethane.

  • Catalyst Addition (Optional): If required, add a catalytic amount of HF.

  • Sealing and Cooling: Seal the reactor according to the manufacturer's instructions. Cool the reactor to -78 °C using a dry ice/acetone bath.

  • SF₄ Addition: Carefully condense the required amount of SF₄ (typically 3–5 equivalents) into the cooled reactor.

  • Reaction: Slowly warm the reactor to room temperature and then heat to the desired reaction temperature (e.g., 60–110 °C) for 12–24 hours. The pressure inside the reactor will increase significantly.

  • Cooling and Venting: After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess SF₄ through a scrubbing system containing a concentrated potassium hydroxide (KOH) solution.

  • Workup:

    • Once the reactor is depressurized, carefully open it in the fume hood.

    • Slowly and cautiously quench the reaction mixture by pouring it onto crushed ice.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate using a rotary evaporator. Purify the crude product by distillation or column chromatography to yield 1-(trifluoromethyl)cyclobutanecarboxylic acid.

Strategy 2: Decarboxylative Trifluoromethylation

Recent advances in catalysis have led to the development of powerful decarboxylative cross-coupling reactions. These methods offer a milder alternative to SF₄ and proceed via the generation of an alkyl radical intermediate from the carboxylic acid.

Core Concept: The carboxylic acid is converted into a reactive species that can undergo single-electron oxidation. This generates a carboxyl radical, which rapidly extrudes CO₂ to form a cyclobutyl radical. This radical is then trapped by a trifluoromethyl source.

Two prominent catalytic systems for this transformation are:

  • Silver-Catalyzed Decarboxylation: Utilizes a silver salt (e.g., AgNO₃) as the catalyst and a strong oxidant like potassium persulfate (K₂S₂O₈) to generate the alkyl radical.[4][5]

  • Photoredox/Copper Dual Catalysis: Employs a photocatalyst that, upon irradiation with visible light, initiates the decarboxylation process. A co-catalyst, typically a copper salt, facilitates the transfer of the trifluoromethyl group.[6][7][8][9]

Visualizing the Metallaphotoredox Catalytic Cycle

G cluster_cu Copper Cycle PC Ir(III) Photocatalyst PC_excited *Ir(III) (Excited State) PC->PC_excited Visible Light (hν) PC_reduced Ir(II) PC_excited->PC_reduced SET Cu_II Cu(II)-Carboxylate PC_excited->Cu_II Oxidizes Cu(II) to Cu(III) PC_reduced->PC Cu_III Cu(III)-Carboxylate Cu_II->Cu_III Oxidation Alkyl_Radical Cyclobutyl Radical Cu_III->Alkyl_Radical - CO2 Alkyl_Cu_II Alkyl-Cu(II) Alkyl_Radical->Alkyl_Cu_II Recombination Alkyl_Cu_II->PC_reduced Reduces Ir(II) to Ir(III) Alkyl_Cu_III Alkyl-Cu(III)-CF3 Alkyl_Cu_II->Alkyl_Cu_III + Togni Reagent Product R-CF3 Alkyl_Cu_III->Product Reductive Elimination

Caption: Dual catalytic cycle for decarboxylative trifluoromethylation.

Experimental Protocol 2: Photoredox-Mediated Decarboxylative Trifluoromethylation

This protocol is a representative example based on the work of MacMillan and others, demonstrating the conversion of an aliphatic carboxylic acid to its trifluoromethyl analog.[6][8]

Materials:

  • Cyclobutanecarboxylic acid (1.0 equiv)

  • Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) (1-2 mol%)

  • Copper catalyst (e.g., CuCl₂) (5-10 mol%)

  • Ligand (e.g., 3,4,7,8-tetramethyl-1,10-phenanthroline) (5-10 mol%)

  • Trifluoromethylating agent (e.g., Togni's Reagent I) (1.5 equiv)[10][11]

  • Organic base (e.g., 2,6-lutidine) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., ethyl acetate or DMSO)

  • Schlenk tube or vial with a magnetic stir bar

  • Blue LED light source (450 nm)

  • Standard workup and purification supplies

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere (e.g., nitrogen or argon), add cyclobutanecarboxylic acid, the photocatalyst, copper catalyst, ligand, Togni's reagent, and a magnetic stir bar to a Schlenk tube or reaction vial.

  • Solvent and Base Addition: Add the anhydrous, degassed solvent, followed by the organic base via syringe.

  • Degassing: Seal the vessel and further degas the reaction mixture by three freeze-pump-thaw cycles.

  • Irradiation: Place the reaction vessel approximately 5-10 cm from a blue LED light source and begin stirring. Use a fan to maintain the reaction temperature at approximately 25 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Upon completion, remove the light source and open the reaction to the air.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter and concentrate the solution. Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(trifluoromethyl)cyclobutane. (Note: This protocol yields the decarboxylated product directly, not the carboxylic acid. To obtain the target molecule, one would need to start with a cyclobutane-1,1-dicarboxylic acid derivative).

Data Summary and Comparison

Parameter Method 1: SF₄ Deoxyfluorination Method 2: Photoredox Decarboxylation
Starting Material Cyclobutanecarboxylic acidCyclobutanecarboxylic acid
Key Reagents SF₄ (gas), HF (optional)Photocatalyst, Copper salt, Togni's Reagent
Conditions High pressure, elevated temp. (60-110°C)Ambient temp., visible light irradiation
Advantages Direct conversion, scalable[1]Mild conditions, high functional group tolerance[6][8]
Disadvantages Highly hazardous reagents, specialized equipmentRequires photocatalyst, potential for side reactions
Safety Extreme caution required; SF₄ is highly toxicStandard handling for organic reagents; light sensitivity

Safety and Handling

General Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12]

  • A thorough risk assessment should be conducted before handling any of the hazardous chemicals mentioned.[3]

Specific Hazards:

  • Sulfur Tetrafluoride (SF₄): Extremely toxic, corrosive, and reacts violently with water. Requires a dedicated gas handling system and a scrubber.

  • Togni's Reagents: While generally bench-stable, they are hypervalent iodine compounds and can be energetic. Togni's Reagent II has known explosive properties and should be handled with care, avoiding heat and shock.[13][14]

  • Solvents: Many organic solvents are flammable and have associated health risks. Avoid inhalation and skin contact.[15]

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[16]

Conclusion

The synthesis of 1-(trifluoromethyl)cyclobutanecarboxylic acid and its derivatives is a critical endeavor for advancing drug discovery programs. While traditional methods using hazardous reagents like SF₄ offer a direct and scalable route, modern photoredox and copper-catalyzed decarboxylative strategies provide a milder, more functional-group-tolerant alternative. The choice of method will ultimately depend on the available laboratory infrastructure, scale requirements, and the specific chemical context of the synthetic target. By understanding the mechanisms and adhering to strict safety protocols, researchers can effectively access these valuable fluorinated building blocks to drive the development of next-generation therapeutics.

References

  • A C1-Homologative Trifluoromethylation: Light-Driven Decarboxylative Trifluoroethylation of Carboxylic Acids. Journal of the American Chemical Society. Available at: [Link]

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  • Trifluoromethyltrimethylsilane - Wikipedia. Wikipedia. Available at: [Link]

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  • Silver-Catalyzed Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Journal of the American Chemical Society. Available at: [Link]

  • Togni reagent II - Wikipedia. Wikipedia. Available at: [Link]

  • Recent advances in transition-metal-free trifluoromethylation with Togni's reagents. Organic & Biomolecular Chemistry. Available at: [Link]

  • Advances in photocatalytic research on decarboxylative trifluoromethylation of trifluoroacetic acid and derivatives. Frontiers in Chemistry. Available at: [Link]

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  • Photoredox Catalytic Trifluoromethylation and Perfluoroalkylation of (Hetero)arenes Using Trifluoroacetic and Related Carboxylic Acids. ChemRxiv. Available at: [Link]

  • Photoredox Catalytic Trifluoromethylation and Perfluoroalkylation of (Hetero)arenes Using Trifluoroacetic and Related Carboxylic Acids. ChemRxiv. Available at: [Link]

  • Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds. RSC Publishing. Available at: [Link]

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  • Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. ResearchGate. Available at: [Link]

  • Redox-Neutral Decarboxylative and Desulfonylative C(sp3) Trifluoromethylation: Method Development and Mechanistic Inquiry. ACS Catalysis. Available at: [Link]

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  • Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Bohrium. Available at: [Link]

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  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Ukrainica Bioorganica Acta. Available at: [Link]

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  • (1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | C6H7F3O2. PubChem. Available at: [Link]

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Application Notes and Protocols for the Quantification of 1-(Trifluoromethyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Trifluoromethyl)cyclobutanecarboxylic acid is a key building block in medicinal chemistry, frequently incorporated into novel therapeutic agents to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. The trifluoromethyl group can significantly alter the physicochemical properties of a molecule, making its precise quantification in various matrices a critical aspect of drug discovery and development.[1] This document provides detailed application notes and protocols for the robust and reliable quantification of 1-(Trifluoromethyl)cyclobutanecarboxylic acid in biological matrices, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

These methods are designed to be validated in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), ensuring data integrity for preclinical and clinical studies.[2][3][4][5][6][7][8][9][10][11]

Physicochemical Properties of 1-(Trifluoromethyl)cyclobutanecarboxylic acid

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular FormulaC6H7F3O2
Molecular Weight168.12 g/mol
Physical StateLiquid at 20°C
Boiling Point76 °C at 13 mmHg
Refractive Index1.39
pKaEstimated 4-5[1]

The acidic nature of the carboxylic acid group and the presence of the electron-withdrawing trifluoromethyl group influence its solubility and chromatographic behavior.[1]

I. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity, selectivity, and throughput.[12][13][14]

Principle

This method involves the separation of 1-(Trifluoromethyl)cyclobutanecarboxylic acid from matrix components using reverse-phase liquid chromatography, followed by detection and quantification using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The high selectivity of MRM allows for accurate quantification even at low concentrations.[12]

Sample Preparation: Protein Precipitation

For biological samples like plasma or serum, protein precipitation is a straightforward and effective method for sample cleanup.[15][16][17][18][19][20]

Protocol: Protein Precipitation

  • Sample Aliquoting: Pipette 100 µL of plasma or serum into a clean microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of an appropriate internal standard (IS) solution (e.g., a stable isotope-labeled version of the analyte) to each sample, vortex briefly.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.[17][20]

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Workflow for Protein Precipitation Sample Preparation.
LC-MS/MS Method Parameters
ParameterRecommended Setting
LC System UPLC/UHPLC System
Column C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transition (Analyte) To be determined experimentally (e.g., 167.0 -> 123.0)
MRM Transition (IS) To be determined experimentally
Collision Energy To be optimized for specific transitions
Method Validation

The method should be validated according to FDA or ICH guidelines, assessing parameters such as:[2][3][4][6][8][9]

  • Selectivity: Absence of interfering peaks at the retention time of the analyte and IS.

  • Linearity: A linear relationship between concentration and response over a defined range.

  • Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter, respectively.[21]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: Analyte stability under various storage and processing conditions.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of nominal concentration (±20% for LLOQ)
Precision (%CV) ≤ 15% (≤ 20% for LLOQ)
Recovery Consistent, precise, and reproducible

II. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative for the analysis of volatile or semi-volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is necessary to increase volatility and improve chromatographic performance.[22][23][24][25]

Principle

This method involves the chemical derivatization of the carboxylic acid group to form a more volatile ester. The derivatized analyte is then separated by gas chromatography and detected by a mass spectrometer.

Sample Preparation and Derivatization

A two-step process involving liquid-liquid extraction followed by derivatization is typically employed.

Protocol: Liquid-Liquid Extraction and Derivatization

  • Sample Aliquoting: Pipette 200 µL of plasma or serum into a glass tube.

  • Internal Standard Addition: Add 20 µL of an appropriate internal standard solution.

  • Acidification: Add 50 µL of 1M HCl to protonate the carboxylic acid.

  • Extraction: Add 1 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate), vortex for 2 minutes, and centrifuge at 3000 rpm for 5 minutes.[26][27]

  • Supernatant Transfer: Transfer the organic layer to a clean glass tube.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Derivatization: Add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine).[24]

  • Reaction: Cap the tube tightly and heat at 60°C for 30 minutes.

  • Injection: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.

Workflow for LLE and Derivatization for GC-MS.
GC-MS Method Parameters
ParameterRecommended Setting
GC System Gas Chromatograph with Autosampler
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Inlet Temperature 250°C
Injection Mode Splitless
Oven Program 80°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min
Carrier Gas Helium at 1.0 mL/min
MS System Single Quadrupole or Triple Quadrupole Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or MRM
Monitored Ions To be determined from the mass spectrum of the derivatized analyte
Method Validation

Similar to the LC-MS/MS method, the GC-MS method must be thoroughly validated for its intended purpose, following the same regulatory guidelines.

Summary of Quantitative Methods

FeatureLC-MS/MSGC-MS
Sample Preparation Protein PrecipitationLiquid-Liquid Extraction & Derivatization
Throughput HighModerate
Sensitivity Very HighHigh
Selectivity Very HighHigh
Robustness HighModerate (derivatization can add variability)
Primary Advantage Direct analysis of the native compoundAlternative for analytes not amenable to LC-MS

Conclusion

The choice between LC-MS/MS and GC-MS for the quantification of 1-(Trifluoromethyl)cyclobutanecarboxylic acid will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. Both methods, when properly developed and validated, can provide accurate and reliable data crucial for advancing drug development programs. The protocols outlined in this document serve as a comprehensive starting point for establishing robust bioanalytical assays for this important fluorinated building block.

References

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Application Note: Chromatographic Analysis of 1-(Trifluoromethyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) protocols for the quantification and purity assessment of 1-(Trifluoromethyl)cyclobutanecarboxylic acid.[1] Due to the molecule's lack of a strong UV chromophore and the electron-withdrawing nature of the trifluoromethyl group, standard methods must be adapted. This guide prioritizes ion-suppression RP-HPLC for purity profiling and derivatization-based GC for volatile impurity analysis.[1]

Analyte Profile & Analytical Challenges

Before selecting a method, the operator must understand the physicochemical behavior of the analyte.

PropertyValue / CharacteristicAnalytical Implication
Structure Cyclobutane ring, 1-COOH, 1-CF3Sterically crowded at C1; rigid geometry.[1][2]
Acidity (pKa) Est. 2.8 – 3.2The

-CF3 group significantly increases acidity compared to unsubstituted cyclobutanecarboxylic acid (pKa ~4.8).[1]
UV Activity Weak (End absorption <210 nm)Critical: No conjugated

-system.[1] UV detection is non-specific and requires high-purity solvents.[1]
Volatility ModerateSuitable for GC, but the free acid will tail severely due to hydrogen bonding.
The "Invisible" Problem

The primary challenge in HPLC analysis of this compound is the lack of UV absorbance.[3] The carbonyl group (


) provides only a weak signal at 200–210 nm.[1] Consequently, Refractive Index (RI) , Charged Aerosol Detection (CAD) , or Mass Spectrometry (MS)  are preferred over UV.[1] If UV must be used, the mobile phase must be transparent at 210 nm.

Part 1: HPLC Analysis Protocol

Method A: Reversed-Phase HPLC with UV/MS Detection

Principle: Ion Suppression.[1] To retain the analyte on a hydrophobic C18 column, the carboxylic acid must be kept in its neutral (protonated) state. Given the estimated pKa of ~3.0, the mobile phase pH must be maintained at pH ≤ 2.0 .

Equipment & Reagents[3][4][5][6][7][8][9]
  • System: HPLC with PDA (Photo Diode Array) or LC-MS (ESI-).[1]

  • Column: Agilent ZORBAX SB-C18 (StableBond) or equivalent.[1]

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.[1]

    • Why SB-C18? Standard C18 columns may hydrolyze at pH < 2.[1] StableBond technology uses sterically protected silanes for stability at low pH.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water (pH ~1.8).[1] Note: Use Formic Acid for MS detection.[10]
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure management.
Injection Volume 5 - 10 µLHigh injection volume compensates for low UV response.[1]
Column Temp 30°CEnsures retention time reproducibility.[1]
Detection UV @ 210 nmMonitoring the carboxyl carbonyl transition.
Gradient See Table BelowGradient elution prevents late-eluting fluorinated impurities.[1]

Gradient Table:

Time (min) % Mobile Phase A (Aq) % Mobile Phase B (ACN)
0.0 90 10
10.0 10 90
12.0 10 90
12.1 90 10

| 17.0 | 90 | 10 |[1]

Troubleshooting HPLC Issues
  • Fronting Peaks: Often caused by "solvent mismatch."[1] Ensure the sample diluent matches the initial mobile phase (90:10 Water:ACN).[1]

  • Baseline Drift @ 210 nm: Phosphoric acid is transparent, but impurities in ACN can absorb at 210 nm.[1] Use "Far UV" grade Acetonitrile.[1]

Part 2: GC Analysis Protocol

Method B: GC-FID with Silylation (Derivatization)

Principle: Reactive Silylation.[1] Direct injection of alpha-fluorinated carboxylic acids often results in adsorption (tailing) and thermal degradation.[1] We convert the acid to its trimethylsilyl (TMS) ester to improve volatility and peak shape.[1]

Reagents
  • Derivatizing Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).[1]

  • Solvent: Anhydrous Pyridine or Ethyl Acetate.[1]

Derivatization Procedure (Step-by-Step)
  • Weigh: Transfer 10 mg of 1-(Trifluoromethyl)cyclobutanecarboxylic acid into a 1.5 mL GC vial.

  • Dissolve: Add 500 µL of Anhydrous Pyridine. Cap and vortex.[1]

  • Derivatize: Add 200 µL of BSTFA + 1% TMCS.

  • Incubate: Heat the vial at 60°C for 30 minutes.

    • Mechanism:[1][11]

      
      
      
  • Cool: Allow to cool to room temperature.

  • Inject: Inject 1 µL directly into the GC.

GC-FID Conditions[1]
ParameterSetting
Column DB-5ms or HP-5 (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Split Mode (20:1), 250°C
Detector FID @ 300°C
Oven Program 50°C (hold 2 min)

15°C/min

280°C (hold 5 min)

Part 3: Decision Workflows & Visualization

HPLC Method Development Logic

The following diagram illustrates the decision process for selecting the correct detection mode based on the analyte's properties.

HPLC_Workflow Start Analyte: 1-(CF3)cyclobutanecarboxylic acid CheckUV Check UV Chromophore Start->CheckUV WeakUV Weak UV (COOH only) < 210 nm CheckUV->WeakUV Decision Select Detector WeakUV->Decision UV_Path UV/PDA (210 nm) Decision->UV_Path Standard Lab MS_Path LC-MS (ESI-) Decision->MS_Path High Sensitivity CAD_Path CAD / ELSD Decision->CAD_Path Universal Req_UV Requirement: High Purity Solvents 0.1% H3PO4 UV_Path->Req_UV Req_MS Requirement: Volatile Buffer 0.1% Formic Acid MS_Path->Req_MS

Caption: Decision tree for selecting HPLC detection modes based on the weak chromophoric nature of the analyte.

GC Derivatization Workflow

This diagram outlines the critical steps to ensure complete derivatization and avoid moisture contamination.

GC_Workflow Sample Sample (10 mg) Solvent Add Pyridine (500 µL) (Anhydrous) Sample->Solvent Reagent Add BSTFA + TMCS (200 µL) Solvent->Reagent Reaction Incubate 60°C, 30 min Reagent->Reaction Inject GC Injection (TMS Ester) Reaction->Inject

Caption: Step-by-step derivatization workflow for GC analysis using BSTFA.

References

  • PubChem. (n.d.).[1][12] 1-(Trifluoromethyl)cyclobutanecarboxylic acid (Compound).[1][12] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • SIELC Technologies. (2018).[1] HPLC Method for Analysis of 1,1-Cyclobutanedicarboxylic acid. Retrieved October 26, 2023, from [Link]

  • Shimadzu. (2022).[1][11] Analysis of Organic Fluorine Compounds by Combustion Ion Chromatography. Retrieved October 26, 2023, from [Link][1]

Sources

Application Note: Structural Characterization of 1-(Trifluoromethyl)cyclobutanecarboxylic Acid Derivatives via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-(trifluoromethyl)cyclobutyl moiety is an increasingly popular bioisostere for the tert-butyl group in medicinal chemistry, offering modulated lipophilicity and metabolic stability while retaining steric bulk.[1][2] However, the structural characterization of these derivatives presents unique crystallographic challenges, including high volatility, rotational disorder of the trifluoromethyl (


) group, and ring puckering disorder. This guide provides a comprehensive workflow for the successful X-ray structure determination of 1-(trifluoromethyl)cyclobutanecarboxylic acid derivatives, ensuring high-quality data for structure-activity relationship (SAR) studies.

Introduction & Significance

In modern drug design, replacing a tert-butyl group with a 1-(trifluoromethyl)cyclobutyl group is a strategic modification.[1][2] The fluorine atoms lower the pKa of the carboxylic acid (increasing acidity) and alter the lipophilicity profile (


), potentially improving membrane permeability and metabolic half-life.

From a structural perspective, these molecules are "crystallographic stressors." The cyclobutane ring is inherently strained and puckered, often leading to conformational disorder. Simultaneously, the


 group possesses three fluorine atoms that frequently exhibit rotational disorder around the C-C bond. Resolving these features requires specific experimental and computational protocols.

Experimental Protocol: Crystal Growth

Small, fluorinated carboxylic acids are often volatile and prone to sublimation. Standard open-vessel evaporation often yields nothing but an empty vial.

Solvent Strategy

Carboxylic acids form strong centrosymmetric dimers (


 motif) in non-polar solvents. In polar protic solvents, they may crystallize as solvates or catemers.
Solvent ClassExamplesInteraction TypeOutcome
Non-Polar Hexane, Pentane, TolueneDimerization (Acid-Acid)Tightly packed, unsolvated crystals. Preferred for pure API analysis.
Polar Aprotic EtOAc, DCM, THFWeak H-bondingGood for solubility; use as "good" solvent in diffusion.
Polar Protic Methanol, WaterSolvation (Acid-Solvent)Breaks dimers; likely to form solvates or hydrates.
Recommended Method: Low-Temperature Vapor Diffusion

Do not use open evaporation due to volatility.

  • Dissolution: Dissolve 10-20 mg of the derivative in a minimal amount (0.5 mL) of a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Filtration: Filter through a 0.2

    
    m PTFE syringe filter into a small inner vial (GC vial).
    
  • Diffusion: Place the open inner vial inside a larger jar containing 3-5 mL of a non-polar anti-solvent (e.g., Pentane or Hexane).

  • Sealing: Tightly cap the outer jar.

  • Incubation: Place the setup in a 4°C refrigerator .

    • Reasoning: Lower temperature reduces the vapor pressure of the compound (preventing sublimation) while promoting nucleation.

Alternative: Sublimation

For neutral derivatives (esters/amides) or the free acid itself, sublimation is a powerful purification and crystallization technique.

  • Setup: Cold finger apparatus under static vacuum (0.1 mbar).

  • Temperature: Heat the bottom flask to 40-50°C; keep the finger at 0°C.

  • Result: High-quality single crystals often grow directly on the cold finger.

Data Collection Protocols

Sample Mounting
  • Oil Selection: Use a high-viscosity perfluoropolyether oil (e.g., Fomblin® Y or Krytox®). Hydrocarbon oils may dissolve fluorinated compounds.

  • Loop Size: Match the loop size exactly to the crystal to minimize background scattering.

Temperature Control (Critical)

Never collect data at room temperature.

  • Target Temperature: 100 K (or lower).

  • Causality: The

    
     group has a low barrier to rotation. At 298 K, the fluorine electron density will appear as a torus (doughnut shape) rather than distinct atoms. Cooling "freezes" this rotation, allowing resolution of atomic positions.
    
Data Redundancy
  • Strategy: Collect high-redundancy data (multiplicity > 6).

  • Reasoning: Fluorine is a relatively weak scatterer compared to heavier elements, but strong enough to cause absorption issues if soft X-rays (Cu

    
    ) are used on large crystals. High redundancy improves the signal-to-noise ratio, essential for resolving disordered fluorine positions.
    

Structure Solution & Refinement (SHELXL)[3][4]

This section details how to handle the specific pathologies of this molecule using SHELXL.

Workflow Visualization

RefinementStrategy Start Initial Phasing (ShelXT) CheckCF3 Inspect CF3 Density (Q-peaks) Start->CheckCF3 Decision Is CF3 Disordered? CheckCF3->Decision NoDisorder Refine Anisotropic (ANIS) Decision->NoDisorder Discrete Atoms YesDisorder Model Disorder (PART 1 / PART 2) Decision->YesDisorder Smeared Density CheckRing Inspect Cyclobutane Puckering NoDisorder->CheckRing Restraints Apply Restraints (SADI, SIMU, RIGU) YesDisorder->Restraints Restraints->CheckRing RingRestraints Restrain Ring Geometry (SAME / FLAT) CheckRing->RingRestraints If puckering disordered Final Final Refinement (Weighting Scheme) CheckRing->Final If ordered RingRestraints->Final

Figure 1: Decision tree for refining fluorinated cyclobutane structures. Note the iterative check for disorder in both the


 group and the ring.
Handling Rotational Disorder

If the fluorine atoms appear as smeared blobs or split peaks:

  • Split Positions: Assign the strongest set of peaks to PART 1 and the rotated set to PART 2.

  • Free Variable: Link their occupancies to a free variable (e.g., 21.000 for Part 1 and -21.000 for Part 2) so they sum to 1.0.

  • Restraints (The "Golden Trio"):

    • SADI: Restrain C-F distances and F...F distances to be similar in both parts.

    • RIGU: Rigid bond restraint for ADPs (Atomic Displacement Parameters).

    • SIMU: Similarity restraint for ADPs of overlapping atoms.

    • Example SHELXL Code:

Handling Cyclobutane Puckering

The cyclobutane ring is rarely planar. It adopts a "butterfly" puckered conformation to relieve eclipsing strain.[3]

  • Diagnosis: Look for elongated thermal ellipsoids perpendicular to the ring plane.

  • Refinement: If severe, model the whole ring as disordered over two positions (flipping puckers).

  • Restraint: Use SAME to ensure the bond lengths/angles of the minor component match the major component if the geometry becomes unstable.

Structural Analysis & Reporting

When reporting the structure for a patent or publication, focus on these metrics:

The Puckering Angle ( )

Calculate the dihedral angle between the planes defined by


 and 

.
  • Typical Value: 25° - 35°.

  • Significance: This angle determines the spatial projection of the

    
     group relative to the carboxylic acid. A flatter ring (lower 
    
    
    
    ) suggests high crystal packing forces overcoming the natural strain.
Intermolecular Interactions
  • Acid Dimers: Measure the

    
     distance (typically ~2.65 Å).
    
  • Fluorine Contacts: Look for

    
     weak hydrogen bonds or 
    
    
    
    orthogonal dipolar interactions. These are critical for understanding how the bioisostere interacts with protein binding pockets.
Validation

Every structure must be validated using CheckCIF (IUCr).

  • Alert: A Level A or B alert regarding "Short Intermolecular Contacts" involving Fluorine is common.

  • Response: Verify if this is a real interaction or a result of imperfect disorder modeling. If real, document it as a specific crystal packing feature.

References

  • Bioisosterism & Drug Design: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Crystallization of Fluorinated Compounds: Dunitz, J. D., & Taylor, R. (1997). Organic Fluorine C-F...H-C Interaction: An X-ray Database Study. European Journal of Organic Chemistry, 3(1), 89-98. [Link]

  • SHELXL Refinement Strategies: Sheldrick, G. M. (2015).[4] Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3–8. [Link]

  • Disorder Modeling (DSR): Kratzert, D., J. Holstein, J., & Krossing, I. (2015). DSR: enhanced modelling and refinement of disordered structures with SHELXL. Journal of Applied Crystallography, 48(4), 1331-1341. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reactions for 1-(Trifluoromethyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for optimizing coupling reactions with 1-(Trifluoromethyl)cyclobutanecarboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the synthetic challenges associated with this sterically hindered and electronically demanding building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to achieve successful and efficient couplings.

Introduction: Understanding the Challenges

1-(Trifluoromethyl)cyclobutanecarboxylic acid presents a unique set of challenges in amide and ester bond formation. The quaternary carbon at the 1-position, substituted with a bulky cyclobutyl ring and a strongly electron-withdrawing trifluoromethyl group, creates significant steric hindrance around the carboxylic acid. This sterical congestion can impede the approach of the nucleophile (amine or alcohol), slowing down the reaction rate and often leading to low yields with standard coupling protocols.[1][2]

Furthermore, the electron-deficient nature of the molecule can influence the reactivity of the carboxyl group. When combined with an electron-deficient amine, this can create a particularly challenging coupling scenario.[1][3] This guide will provide you with the expertise and validated methods to overcome these hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your coupling reactions and offers targeted solutions based on established chemical principles.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Insufficient Activation of the Carboxylic Acid: Standard coupling reagents may not be potent enough to activate the sterically hindered acid. 2. Poor Nucleophilicity of the Amine/Alcohol: Especially problematic with electron-deficient amines. 3. Suboptimal Reaction Conditions: Incorrect solvent, base, or temperature can hinder the reaction.1. Switch to a More Powerful Coupling Reagent: Utilize uronium/aminium salts like HATU, HCTU, or COMU, which are known to be effective for sterically hindered couplings. Alternatively, consider forming the highly reactive acyl fluoride in situ with reagents like BTFFH.[1][4] 2. Optimize Reaction Conditions: Switch to a polar aprotic solvent like DMF, which can improve solubility and reaction rates.[5] Consider increasing the reaction temperature; microwave heating can be beneficial for challenging couplings.[3] 3. Increase Reagent Equivalents: Use a slight excess of the coupling reagent and the amine/alcohol (e.g., 1.2-1.5 equivalents) to drive the reaction to completion.
Formation of a Guanidinium Byproduct Incorrect Order of Reagent Addition with Uronium/Aminium Reagents: If the coupling reagent (e.g., HATU) is allowed to react with the free amine before the carboxylic acid is fully activated, it can lead to the formation of a tetramethylguanidinium byproduct.[6]Pre-activate the Carboxylic Acid: Add the coupling reagent to a solution of the carboxylic acid and a non-nucleophilic base (e.g., DIPEA) and stir for a few minutes to allow for the formation of the active ester before adding the amine.[5][6]
Formation of N-Acylurea Byproduct Use of Carbodiimide Reagents (e.g., EDC, DCC): This is a common side reaction with carbodiimides where the activated O-acylisourea intermediate rearranges to the unreactive N-acylurea.[4]Add an Additive: Include an equivalent of HOBt or HOAt in the reaction mixture. These additives trap the O-acylisourea to form an active ester, which is less prone to rearrangement and more reactive towards the amine.[7] Switch to a Different Class of Coupling Reagent: If the problem persists, consider using a uronium or phosphonium-based reagent.
Difficulty in Product Purification 1. Water-Soluble Byproducts from Coupling Reagents: Byproducts of reagents like EDC and its corresponding urea are water-soluble, which can complicate extractions if the desired product has some water solubility.[7] 2. Incomplete Reaction: A mixture of starting materials and product can be challenging to separate.1. Choose a Reagent with Insoluble Byproducts: When using DCC in a non-polar solvent, the dicyclohexylurea byproduct precipitates and can be removed by filtration.[7] 2. Optimize the Reaction for Full Conversion: Use analytical techniques like TLC or LC-MS to monitor the reaction and ensure it goes to completion before workup. 3. Employ Alternative Purification Strategies: Consider chromatography on silica gel or reverse-phase HPLC for difficult separations.
Visualizing the Troubleshooting Workflow

The following diagram outlines a logical decision-making process for troubleshooting common issues in the coupling of 1-(Trifluoromethyl)cyclobutanecarboxylic acid.

TroubleshootingWorkflow start Start: Coupling Reaction of 1-(Trifluoromethyl)cyclobutanecarboxylic Acid check_conversion Low or No Conversion? start->check_conversion reagent Use a more potent coupling reagent (e.g., HATU, COMU, Acyl Fluoride) check_conversion->reagent Yes side_products Significant Side Products? check_conversion->side_products No conditions Optimize reaction conditions: - Solvent (DMF) - Temperature (elevated/microwave) - Stoichiometry reagent->conditions success Successful Coupling conditions->success guanidinium Guanidinium byproduct? side_products->guanidinium Yes purification Difficulty in Purification? side_products->purification No acylurea N-Acylurea byproduct? guanidinium->acylurea No preactivate Pre-activate acid with coupling reagent and base before adding amine. guanidinium->preactivate Yes add_additive Add HOBt or HOAt to carbodiimide reaction. acylurea->add_additive Yes acylurea->purification No preactivate->success change_reagent Switch to non-carbodiimide coupling reagent. add_additive->change_reagent If problem persists change_reagent->success reagent_choice Choose reagent with easily removable byproducts (e.g., DCC). purification->reagent_choice Yes purification->success No monitor_reaction Monitor reaction to completion (TLC, LC-MS). reagent_choice->monitor_reaction monitor_reaction->success

Caption: Troubleshooting Decision Tree for Coupling Reactions.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is the best starting point for the amide coupling of 1-(Trifluoromethyl)cyclobutanecarboxylic acid?

For a challenging substrate like this, starting with a well-established, high-potency uronium salt such as HATU is highly recommended. HATU is known for its rapid reaction rates and effectiveness in coupling sterically hindered amino acids and carboxylic acids.[7] Alternatively, COMU is an excellent choice, offering comparable reactivity to HATU with the added benefits of generating water-soluble byproducts and having a better safety profile.[8]

Q2: What is the optimal order of addition when using HATU?

To avoid the formation of guanidinium byproducts from the reaction of HATU with your amine, the recommended order of addition is to pre-activate the carboxylic acid .[5][6]

  • Dissolve 1-(Trifluoromethyl)cyclobutanecarboxylic acid in an anhydrous aprotic solvent (e.g., DMF).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA).

  • Add HATU and allow the mixture to stir for 5-15 minutes to form the activated OAt-ester.

  • Finally, add the amine to the reaction mixture.

Q3: Can I use a carbodiimide like EDC for this coupling?

While EDC is a common and cost-effective coupling reagent, it may not be efficient enough on its own for this sterically hindered acid. If you choose to use EDC, it is crucial to include an additive like 1-hydroxybenzotriazole (HOBt) or, preferably, 1-hydroxy-7-azabenzotriazole (HOAt). These additives form more reactive activated esters and help to suppress side reactions like N-acylurea formation.[7]

Q4: My reaction is still sluggish even with HATU. What can I do?

If the reaction is slow, consider the following:

  • Solvent: Ensure you are using a polar aprotic solvent like DMF or NMP. If solubility of your starting materials is an issue, you might consider adding a co-solvent. For particularly hydrophobic substrates, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) as a co-solvent can improve solvation.[9]

  • Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can often increase the reaction rate. For very difficult couplings, microwave irradiation can be a powerful tool to drive the reaction to completion in a shorter time.[3]

  • Reagent Stoichiometry: Increasing the equivalents of the coupling reagent and the nucleophile to 1.5 equivalents each can be beneficial.

Q5: How can I form an ester with this carboxylic acid?

Esterification of sterically hindered carboxylic acids can be challenging.

  • Standard Fischer esterification (reacting with an alcohol under acidic catalysis) is likely to be very slow or unsuccessful due to steric hindrance.[10][11]

  • Coupling Reagents: You can use the same amide coupling reagents (e.g., HATU, EDC/DMAP) to form esters. The general procedure involves activating the carboxylic acid and then adding the alcohol. A catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP) is often added to facilitate the reaction.[7]

  • Acyl Halide Formation: A more classical and often effective method is to convert the carboxylic acid to the more reactive acyl chloride or acyl fluoride. The acyl chloride can be formed using reagents like oxalyl chloride or thionyl chloride. The resulting acyl halide can then be reacted with the alcohol in the presence of a non-nucleophilic base.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol outlines a reliable starting point for the coupling of 1-(Trifluoromethyl)cyclobutanecarboxylic acid with a primary or secondary amine.

  • To a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(Trifluoromethyl)cyclobutanecarboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approximately 0.1-0.5 M).

  • Add diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the solution.

  • Add HATU (1.1-1.2 eq) to the reaction mixture and stir for 10 minutes at room temperature for pre-activation.

  • Add the amine (1.1 eq) to the activated acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Esterification using in situ Acyl Fluoride Formation with BTFFH

This protocol is adapted for sterically hindered substrates and can be effective for ester formation.[1]

  • In a dry flask under an inert atmosphere, combine 1-(Trifluoromethyl)cyclobutanecarboxylic acid (1.0 eq), the alcohol (1.2 eq), and BTFFH (1.2 eq).

  • Dissolve the solids in an anhydrous solvent such as dichloromethane (DCM) or acetonitrile.

  • Add a non-nucleophilic base like 2,6-lutidine or DIPEA (2.5 eq).

  • Stir the reaction at room temperature or heat to 50-80 °C as needed, monitoring by TLC or LC-MS.

  • Once the reaction is complete, quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude ester by column chromatography.

References

  • JPH01287060A - Method for esterifying sterically hindered carboxylic acids - Google P
  • Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? | ResearchGate. (URL: [Link])

  • Selective Reactions of 1,1-Cycloalkanedicarboxylic Acids with SF4. A Route to 1,1-Bis(trifluoromethyl)cycloalkanes, 1-Fluoroformyl-1-(trifluoromethyl)cycloalkanes and 1-(Trifluoromethyl)-1-cycloalkanecarboxylic Acids - ResearchGate. (URL: [Link])

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11503. (URL: [Link])

  • Esterification of Carboxylic Acids with Difluoromethyl Diazomethane and Interrupted Esterification with Trifluoromethyl Diazomethane: A Fluorine Effect | Request PDF - ResearchGate. (URL: [Link])

  • The Synthesis of Sterically Hindered Amides - ResearchGate. (URL: [Link])

  • Coupling Reagents - Aapptec Peptides. (URL: [Link])

  • PubChem. (n.d.). 1-(Trifluoromethyl)cyclobutanecarboxylic acid. National Center for Biotechnology Information. (URL: [Link])

  • Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(4), 181-185. (URL: [Link])

  • US4230849A - Process for the activation of carboxylic acids - Google P
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. (URL: [Link])

  • Lang, R., et al. (2016). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Science, 7(5), 3343-3349. (URL: [Link])

  • Nguyen, N. D. L. (2021). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. CPP Bronco Scholar. (URL: [Link])

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate. (URL: [Link])

  • HATU coupling - what's the best order? : r/Chempros - Reddit. (URL: [Link])

  • How to Make Esters through Esterification | Examples Explained! - YouTube. (URL: [Link])

  • US6562944B1 - Amide library formation using a “by-product-free” activation/coupling sequence - Google P
  • Ester synthesis by esterification - Organic Chemistry Portal. (URL: [Link])

  • Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl) - Organic Syntheses Procedure. (URL: [Link])

  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC | ACS Sustainable Chemistry & Engineering. (URL: [Link])

  • Baumruck, A. C., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 179. (URL: [Link])

  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives - YouTube. (URL: [Link])

  • 19 - Organic Syntheses Procedure. (URL: [Link])

Sources

Technical Support Center: Synthesis of 1-(Trifluoromethyl)cyclobutanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(Trifluoromethyl)cyclobutanecarboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The unique properties of fluorinated cyclobutane moieties, such as their ability to modulate lipophilicity and metabolic stability, make them valuable building blocks in medicinal chemistry.[1][2] This guide provides field-proven insights and protocols to help you achieve your synthetic goals efficiently and reliably.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered during the synthesis of 1-(Trifluoromethyl)cyclobutanecarboxylic acid derivatives.

Q1: My overall yield is consistently low. What are the most critical steps to re-evaluate in the synthetic pathway?

Low overall yield can often be traced back to one or two key transformations. The most common synthetic routes involve either the conversion of a carboxylic acid to a trifluoromethyl group or the hydrolysis of a nitrile intermediate.[2][3][4]

  • Fluorination Step: The direct fluorination of a carboxylic acid using reagents like sulfur tetrafluoride (SF₄) is a powerful but challenging step. Incomplete reaction, over-fluorination, or degradation of the starting material are common. Careful optimization of temperature, pressure, and stoichiometry is crucial.[2][4][5]

  • Hydrolysis Step: The hydrolysis of 1-(trifluoromethyl)cyclobutanecarbonitrile to the corresponding carboxylic acid can be sluggish. Both acidic and basic conditions have their own set of challenges, including incomplete conversion and potential side reactions.[3]

  • Purification: Loss of product during workup and purification can significantly impact the final yield. The volatility and solubility of some intermediates require careful handling during extraction and chromatography.

Q2: I am seeing significant byproducts in my fluorination reaction with SF₄. How can I minimize their formation?

Side reactions during SF₄ fluorination are a primary cause of reduced yields. The key is to control the reaction conditions precisely.

  • Incomplete Fluorination: If you are isolating 1-fluoroformyl-1-(trifluoromethyl)cyclobutane, it indicates that the reaction has not gone to completion. Increasing the reaction time or temperature may be necessary.[5]

  • Degradation: The harsh conditions of SF₄ reactions can lead to decomposition, especially with sensitive functional groups present on the cyclobutane ring. Consider using milder fluorinating agents if possible, although this may require a multi-step approach.

  • Solvent Choice: The choice of solvent can influence the reaction's outcome. Non-polar, high-boiling point solvents are often used for SF₄ reactions.

Q3: The hydrolysis of my 1-(trifluoromethyl)cyclobutanecarbonitrile intermediate is incomplete. What can I do to drive the reaction to completion?

Hydrolysis of nitriles can be challenging, especially with the electron-withdrawing trifluoromethyl group adjacent to the nitrile.

  • Acid vs. Base Hydrolysis: Both methods are viable. Acid hydrolysis, often with refluxing hydrochloric acid, can directly produce the carboxylic acid.[3] Alkaline hydrolysis, using sodium hydroxide, will form the carboxylate salt, which then needs to be acidified in a separate step to yield the final product.[3]

  • Reaction Time and Temperature: These reactions often require prolonged heating under reflux to achieve full conversion. Monitor the reaction progress by TLC or ¹H NMR to determine the optimal reaction time.

  • Phase Transfer Catalysis: For substrates with poor solubility in the aqueous reaction medium, the addition of a phase transfer catalyst can sometimes improve the reaction rate.

Q4: I am struggling with the purification of the final 1-(Trifluoromethyl)cyclobutanecarboxylic acid. Do you have any recommendations?

The physicochemical properties of the final product can make purification tricky.

  • Extraction: Ensure the aqueous layer is thoroughly acidified (pH ~1-2) before extraction with an organic solvent like ethyl acetate or diethyl ether to ensure the carboxylic acid is in its protonated, more organic-soluble form.[6][7]

  • Crystallization: If the product is a solid, recrystallization is often the best method for obtaining high purity. Experiment with different solvent systems (e.g., heptane/ethyl acetate) to find the optimal conditions.[7]

  • Chromatography: If the product is an oil or if crystallization is not effective, flash column chromatography can be used. A gradient of ethyl acetate in hexanes or heptanes, often with a small amount of acetic or formic acid added to the mobile phase, can help to obtain a pure product.[7]

Troubleshooting Guides and Protocols

This section provides more detailed troubleshooting advice and step-by-step protocols for the critical stages of the synthesis.

Guide 1: Optimizing the SF₄-Mediated Trifluoromethylation of 1-Carboxycyclobutane Derivatives

The direct conversion of a carboxylic acid to a trifluoromethyl group using SF₄ is a common and efficient method.[2][4] However, it requires careful optimization to achieve high yields.

Experimental Workflow: Trifluoromethylation

start Start: 1-Carboxycyclobutane Derivative reagents Add SF4 (excess) and HF (catalyst) in a pressure vessel start->reagents reaction Heat to 100-150 °C for 12-24h reagents->reaction workup Careful quenching with ice-water, followed by extraction reaction->workup purification Purification by distillation or chromatography workup->purification product Product: 1-(Trifluoromethyl)cyclobutane Derivative purification->product

Caption: General workflow for SF₄-mediated trifluoromethylation.

Troubleshooting Low Yield in Trifluoromethylation
ParameterIssueRecommended ActionScientific Rationale
Temperature Incomplete reactionGradually increase the temperature in 10 °C increments.The fluorination reaction has a high activation energy and often requires elevated temperatures to proceed at a reasonable rate.
Degradation of starting materialLower the temperature and increase the reaction time.Sensitive functional groups may not be stable at higher temperatures, leading to decomposition and lower yields.
Reaction Time Incomplete reactionIncrease the reaction time. Monitor by GC-MS or ¹⁹F NMR.The reaction may be kinetically slow, requiring more time to reach completion.
SF₄ Equivalents Incomplete reactionIncrease the equivalents of SF₄.Stoichiometric or a slight excess of SF₄ is required to fully convert the carboxylic acid to the trifluoromethyl group.
Catalyst Sluggish reactionEnsure anhydrous HF is used as a catalyst.Hydrogen fluoride catalyzes the reaction by activating the carboxylic acid group towards nucleophilic attack by fluoride.
Guide 2: Improving the Yield of Nitrile Hydrolysis

The hydrolysis of 1-(trifluoromethyl)cyclobutanecarbonitrile is a key step in an alternative synthetic route. Both acid and base-catalyzed methods are effective, but each has its nuances.

Protocol 2.1: Acid-Catalyzed Hydrolysis
  • Setup: To a round-bottom flask equipped with a reflux condenser, add 1-(trifluoromethyl)cyclobutanecarbonitrile (1.0 eq).

  • Reagents: Add a 6 M solution of hydrochloric acid (10-20 volumes).

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours. Monitor the reaction by TLC or ¹H NMR until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.[3]

Protocol 2.2: Base-Catalyzed Hydrolysis
  • Setup: To a round-bottom flask equipped with a reflux condenser, add 1-(trifluoromethyl)cyclobutanecarbonitrile (1.0 eq).

  • Reagents: Add a 10-20% aqueous solution of sodium hydroxide (10-20 volumes).

  • Reaction: Heat the mixture to reflux for 6-12 hours. The reaction progress can be monitored by the evolution of ammonia gas (use wet litmus paper) or by TLC.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Carefully acidify the solution to pH 1-2 with concentrated hydrochloric acid.

  • Extraction: Extract the product with an organic solvent (e.g., diethyl ether, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify as needed.[3]

Troubleshooting Decision Tree for Nitrile Hydrolysis

start Low Yield in Nitrile Hydrolysis check_completion Is the reaction going to completion? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is complete, but yield is still low check_completion->complete Yes increase_time Increase reaction time and/or temperature incomplete->increase_time change_conditions Switch from acidic to basic hydrolysis (or vice versa) incomplete->change_conditions workup_issue Is the product being lost during workup? check_ph Check pH before extraction (should be ~1-2 for acid product) workup_issue->check_ph Yes emulsion Emulsion formation during extraction? workup_issue->emulsion Yes more_extractions Perform more extractions check_ph->more_extractions add_brine Add brine to break the emulsion emulsion->add_brine complete->workup_issue

Caption: Decision tree for troubleshooting nitrile hydrolysis.

References

Sources

stability issues with 1-(Trifluoromethyl)cyclobutanecarboxylic acid under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(Trifluoromethyl)cyclobutanecarboxylic Acid (1-TFM-CBCA)

Topic: Stability & Handling of 1-(Trifluoromethyl)cyclobutanecarboxylic Acid Cas No: 277756-45-3 (Acid), 277756-46-4 (Ethyl Ester - typical precursor) Applicable For: Drug Discovery Chemists, Process Development Scientists

Executive Summary

1-(Trifluoromethyl)cyclobutanecarboxylic acid (1-TFM-CBCA) is a specialized building block often used as a lipophilic, metabolically stable isostere for tert-butyl or gem-dimethyl groups. While the trifluoromethyl (


) group generally imparts metabolic stability, its electron-withdrawing nature combined with the ring strain of cyclobutane (~26 kcal/mol) creates unique handling challenges.

Users most frequently report "instability" which is often a misdiagnosis of volatility (physical loss) or incomplete reactivity (steric hindrance), rather than true chemical decomposition. This guide addresses these specific failure modes.

Module 1: Acidic Conditions & Workup (The "Disappearing Product" Phenomenon)

User Complaint: "I acidified my reaction to pH 1 and extracted, but my yield is <20%. Did the ring open?"

Technical Diagnosis: It is highly unlikely the ring opened under standard workup conditions (HCl/H2SO4 at RT). The cyclobutane ring, while strained, is kinetically stable to mineral acids unless heated significantly. The primary culprit is Volatility and Water Solubility .

  • The Physics: The

    
     group increases the acidity (lower pKa) but also increases the vapor pressure of the free acid.
    
  • The Chemistry: The pKa of 1-TFM-CBCA is estimated to be ~3.2–3.5 (compared to ~4.8 for cyclobutanecarboxylic acid). If you extract at pH 4, a significant portion remains as the water-soluble carboxylate salt.

Troubleshooting Protocol: The "Cold & Acidic" Capture

  • pH Control: You must acidify to pH < 2.0 . Use 2M HCl or 1M

    
    .
    
    • Why: At pH 2, >95% of the molecule is in the protonated (organic-soluble) form.

  • Solvent Choice: Do NOT use Diethyl Ether (too volatile, leads to product loss during concentration).

    • Recommendation: Use MTBE (Methyl tert-butyl ether) or DCM (Dichloromethane).

  • Drying: Do NOT apply high vacuum (<10 mbar) or heat (>30°C) to the free acid.

    • Correct Procedure: Dry organic layer over

      
      , filter, and concentrate via rotary evaporator at 25°C / 100 mbar . Stop immediately when solvent is removed.
      

Visual Workflow: Extraction Decision Tree

ExtractionLogic Start Reaction Mixture (Alkaline) Acidify Acidify to pH < 2.0 (Critical Step) Start->Acidify Extract Extract with MTBE or DCM Acidify->Extract Check Check Aqueous Layer pH Extract->Check Good pH < 2.0 Check->Good Yes Bad pH > 2.5 Check->Bad No Dry Dry (Na2SO4) & Concentrate @ 25°C, >50 mbar Good->Dry Loss Risk: Product stays in Water (Salt form) Good->Loss If pH not low enough Bad->Acidify Re-acidify

Figure 1: Extraction logic to prevent yield loss due to pKa shift and water solubility.

Module 2: Basic Conditions (The "Stubborn Ester" Issue)

User Complaint: "I am trying to hydrolyze the ethyl ester (Et-1-TFM-CBCA) with LiOH/THF, but the reaction stalls at 50% conversion."

Technical Diagnosis: This is a Steric Hindrance issue. The quaternary carbon is shielded by the cyclobutane ring and the bulky trifluoromethyl group. Standard saponification conditions (LiOH, RT, 2h) are insufficient. The


 group also electronically destabilizes the tetrahedral intermediate required for ester hydrolysis.

Troubleshooting Protocol: Forcing Conditions

ParameterStandard Condition (Fails)Optimized Condition (Works)
Base LiOH (1-2 eq)KOH or NaOH (5-10 eq)
Solvent THF/Water (1:1)EtOH/Water (3:1) or Ethylene Glycol
Temperature 25°CReflux (80°C+)
Time 2-4 hours12-24 hours

Critical Warning - The Haloform Risk: While 1-TFM-CBCA is generally stable to base, extreme conditions (e.g.,


-BuLi or molten NaOH) can trigger a "haloform-type" cleavage or E1cB elimination if adjacent protons were available (not applicable here as it is quaternary). The primary risk at reflux is decarboxylation  if the workup is allowed to overheat after acidification.

Module 3: Thermal Stability & Decarboxylation

User Complaint: "I tried to make the acid chloride with SOCl2 at reflux, and the flask pressurized/product degraded."

Technical Diagnosis: Alpha-trifluoromethyl carboxylic acids are prone to Decarboxylation at high temperatures, a process catalyzed by the release of ring strain.

  • Mechanism: Thermal stress causes the loss of

    
    , generating a transient 
    
    
    
    -trifluoromethyl cyclobutyl radical/anion, which is stabilized by the
    
    
    group.
  • Threshold: Pure thermal decarboxylation usually requires T > 140°C, but the presence of Lewis Acids (like thionyl chloride byproducts) can lower this barrier.

Safe Activation Protocol (Acid Chloride Synthesis):

  • Reagent: Use Oxalyl Chloride (1.2 eq) + catalytic DMF (1 drop).

  • Temperature: Perform at 0°C to Room Temperature . Do NOT reflux.

  • Solvent: DCM (Dichloromethane).

  • Gas Evolution: Expect vigorous gas evolution (

    
    , 
    
    
    
    ,
    
    
    ). Ensure proper venting.

Stability Landscape Diagram

StabilityMap Center 1-TFM-CBCA (Target) Heat Heat (>120°C) or Lewis Acid Center->Heat Avoid Base Strong Base (NaOH, Reflux) Center->Base Safe Acid Acidic Workup (pH < 2) Center->Acid Necessary Decarb Decarboxylation (Loss of CO2) Heat->Decarb Irreversible Salt Stable Carboxylate Salt (Water Soluble) Base->Salt Forms Volatile Volatile Free Acid (Risk of Evaporation) Acid->Volatile Handle with Care

Figure 2: Stability landscape indicating thermal risks vs. handling risks.

Frequently Asked Questions (FAQ)

Q1: Can I use EDC/NHS coupling with this acid? A: Yes, but due to steric bulk, reaction times may need to be extended. The activated ester is stable.

Q2: Is the compound light-sensitive? A: Generally no, but recent literature suggests that under photoredox catalysis ,


-CF3 acids can undergo decarboxylative functionalization [4]. Keep it in amber vials if using it in a library storage setting.

Q3: My NMR shows a broad peak at 10-12 ppm that disappears with D2O shake. Is this the acid? A: Yes. The carboxylic acid proton is often broad. Note that the


 group will split the cyclobutane protons in the 

NMR and appear as a singlet (or quartet if high res) in

NMR around -70 to -80 ppm.

References

  • Demchuk, O. P., et al. "The Synthesis and Acid-base Properties of

    
    -(Fluoromethyl)- and 
    
    
    
    -(Difluoromethyl)-substituted Cyclobutane Building Blocks."[1] Journal of Organic and Pharmaceutical Chemistry, vol. 21, no. 2, 2023, pp. 3–9.[1] 1
  • Levterov, V. V., et al. "Two Scalable Syntheses of 3-(Trifluoromethyl)Cyclobutane-1-Carboxylic Acid." Organic Process Research & Development, vol. 25, 2021, pp. 82–88. Link[2]

  • Sigma-Aldrich. "Product Specification: 1-(Trifluoromethyl)cyclobutanecarboxylic acid." Sigma-Aldrich Catalog, CAS: 277756-45-3. Link

  • Kautzky, J. A., et al. "Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids."[3] Journal of the American Chemical Society, vol. 140, no.[3] 21, 2018, pp. 6522-6526.[3] 3[4]

Sources

Technical Support Center: Catalyst Selection for Reactions Involving 1-(Trifluoromethyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(Trifluoromethyl)cyclobutanecarboxylic acid. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the complexities of catalyst selection for various chemical transformations of this versatile building block. The unique electronic and steric properties of the trifluoromethyl group and the cyclobutane ring necessitate careful consideration of reaction conditions to achieve optimal outcomes.

Section 1: Amide Bond Formation (Amidation)

Amidation is a cornerstone reaction in medicinal chemistry. However, the electron-withdrawing nature of the trifluoromethyl group can decrease the nucleophilicity of the carboxylate and complicate the activation step.

Frequently Asked Questions & Troubleshooting

Q1: My standard amidation reaction using a common coupling agent like EDC is sluggish and gives low yields. What is the underlying issue and how can I improve it?

A1: The primary challenge with 1-(Trifluoromethyl)cyclobutanecarboxylic acid is the reduced reactivity of the carboxyl group due to the strong electron-withdrawing effect of the adjacent CF3 group. This makes the carboxylic acid less nucleophilic and harder to activate.

Causality: Standard carbodiimide activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) form an O-acylisourea intermediate. While effective for many carboxylic acids, this intermediate can be less readily formed or less reactive with sterically hindered or electronically deactivated acids.

Troubleshooting Steps & Catalyst Selection Rationale:

  • Introduce a Nucleophilic Catalyst: The addition of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) or 1-Hydroxybenzotriazole (HOBt) is often crucial. These additives intercept the O-acylisourea intermediate to form a more reactive "active ester," which is then more susceptible to nucleophilic attack by the amine.[1][2]

  • Switch to a More Potent Coupling Reagent: For challenging amidations, upgrading to a uronium- or phosphonium-based coupling reagent is highly recommended. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are generally more effective.[3][4]

    • Mechanism of Action (HATU): HATU reacts with the carboxylate to form a highly reactive OAt-active ester.[5][6] This process is typically faster and more efficient than the formation of the O-acylisourea with EDC, especially for deactivated carboxylic acids.[4][6]

  • Optimize the Base: The choice of a non-nucleophilic base is critical to deprotonate the carboxylic acid without competing in the reaction. Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are standard choices. The base should be added to the carboxylic acid before the coupling reagent.

Q2: I am observing significant side product formation, particularly an N-acylurea, when using DCC/DMAP. How can I mitigate this?

A2: The formation of an N-acylurea is a known side reaction in carbodiimide-mediated couplings. It arises from an intramolecular 1,3-rearrangement of the O-acylisourea intermediate, which is a particular issue when the subsequent reaction with the amine is slow.

Mitigation Strategy:

  • Use HATU or HBTU: These reagents are designed to minimize this side reaction. The active esters they form are less prone to rearrangement and more reactive towards the amine nucleophile.

  • Pre-activation: Activate the carboxylic acid with the coupling reagent and DMAP for a short period (5-15 minutes) before adding the amine. This can favor the desired reaction pathway.

Comparative Data for Amidation Catalysts
Coupling ReagentAdditiveBaseTypical Reaction TimeTypical Yield RangeKey Considerations
EDCHOBt or DMAPDIPEA12-24 hours40-70%Cost-effective, but can be slow and prone to side reactions.
DCCDMAPDIPEA12-24 hours50-75%Dicyclohexylurea (DCU) byproduct is poorly soluble and requires filtration.
HATUNoneDIPEA1-4 hours85-98%Highly efficient, faster reaction times, and fewer side products.[4][6]
PyBOPNoneDIPEA2-6 hours80-95%Another effective phosphonium-based reagent, though can be more expensive.
Experimental Protocol: HATU-Mediated Amidation
  • To a solution of 1-(Trifluoromethyl)cyclobutanecarboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM) at 0 °C, add a non-nucleophilic base such as DIPEA (2.5 eq.).

  • Stir the mixture for 5 minutes.

  • Add HATU (1.1 eq.) to the solution and stir for an additional 10 minutes to allow for pre-activation.

  • Add the desired amine (1.2 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer sequentially with dilute aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Workflow for Amidation Catalyst Selection

A Start: Amidation of 1-(CF3)cyclobutanecarboxylic acid B Is the amine sterically hindered or electronically poor? A->B C Use a standard coupling reagent (EDC/HOBt or DCC/DMAP) B->C No D Use a high-performance coupling reagent (HATU or PyBOP) B->D Yes E Reaction successful? C->E G End: Product Obtained D->G F Optimize base and solvent E->F No E->G Yes F->D

Caption: Decision workflow for amidation catalyst selection.

Section 2: Ester Formation (Esterification)

Similar to amidation, the electronic properties of 1-(Trifluoromethyl)cyclobutanecarboxylic acid can hinder esterification, particularly with sterically demanding alcohols.

Frequently Asked Questions & Troubleshooting

Q1: I am attempting a Fischer esterification with methanol and a catalytic amount of sulfuric acid, but the reaction is not going to completion. What are my options?

A1: Fischer esterification is an equilibrium-driven process. The electron-withdrawing CF3 group makes the carbonyl carbon more electrophilic, which is favorable. However, the equilibrium may not favor the product, especially if water is not efficiently removed.

Troubleshooting Steps & Catalyst Selection Rationale:

  • Water Removal: Ensure efficient removal of water using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.

  • Increase Catalyst Loading: A higher concentration of the acid catalyst (e.g., H2SO4, p-TsOH) can accelerate the reaction.

  • Alternative: Steglich Esterification: For more sensitive or sterically hindered alcohols, a Steglich esterification is a superior choice.[1][7] This method uses a coupling agent like DCC or EDC in the presence of a catalytic amount of DMAP.[1][7]

    • Mechanism of Action (Steglich): DCC activates the carboxylic acid to form an O-acylisourea intermediate. DMAP, a stronger nucleophile than the alcohol, then reacts with this intermediate to form a highly reactive acylpyridinium species, which is readily attacked by the alcohol to form the ester.[1]

Q2: My Steglich esterification is still slow, and I'm concerned about the N-acylurea side product. Are there other catalysts I should consider?

A2: While the Steglich esterification is generally robust, highly deactivated substrates can still pose a challenge.

Alternative Catalysts:

  • Organometallic Catalysts: For specific applications, particularly in industrial settings for polyester synthesis, organometallic catalysts based on titanium, zirconium, or tin can be employed, often in combination with an organophosphorus compound.[8]

  • Phase Transfer Catalysis (PTC): For certain esterifications, phase transfer catalysis can be an effective method, especially when dealing with different phases of reactants.[9]

Comparative Data for Esterification Catalysts
MethodCatalyst SystemTypical Reaction TimeTypical Yield RangeKey Considerations
FischerH2SO4 or p-TsOH6-24 hours50-80%Requires high temperatures and efficient water removal; not suitable for sensitive substrates.
SteglichDCC or EDC / cat. DMAP2-12 hours70-95%Milder conditions, suitable for a wider range of alcohols.[1][7]
Yamaguchi2,4,6-Trichlorobenzoyl chloride, then DMAP1-4 hours85-98%Excellent for sterically hindered alcohols, but requires a two-step, one-pot procedure.
Experimental Protocol: Steglich Esterification
  • Dissolve 1-(Trifluoromethyl)cyclobutanecarboxylic acid (1.0 eq.), the desired alcohol (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in an anhydrous aprotic solvent (e.g., DCM or THF).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC or EDC (1.1 eq.) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Filter off the precipitated urea byproduct (DCU or EDU).

  • Wash the filtrate with dilute aqueous acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Workflow for Esterification Catalyst Selection

A Start: Esterification of 1-(CF3)cyclobutanecarboxylic acid B Is the alcohol sterically hindered or acid-sensitive? A->B C Use Fischer Esterification (H2SO4, heat, water removal) B->C No D Use Steglich Esterification (DCC/DMAP) B->D Yes E Reaction successful? C->E D->E F Consider Yamaguchi Esterification E->F No G End: Product Obtained E->G Yes F->G

Caption: Decision workflow for esterification catalyst selection.

Section 3: Decarboxylation and C-H Functionalization

Moving beyond classical transformations, the carboxylate group can be used as a handle for decarboxylative cross-coupling or as a directing group for C-H activation, opening up avenues for more complex molecular architectures.

Frequently Asked Questions & Troubleshooting

Q1: I want to replace the carboxylic acid group with a trifluoromethyl group via decarboxylative trifluoromethylation. What catalytic systems are available?

A1: Decarboxylative trifluoromethylation is a powerful transformation that typically proceeds via a radical mechanism.

Catalyst Selection Rationale:

  • Silver-Catalyzed Systems: A common method involves using a silver salt (e.g., AgNO3) as a catalyst with an oxidant like K2S2O8.[10] This system generates an alkyl radical from the carboxylic acid, which is then trapped by a trifluoromethyl source.

  • Photoredox/Copper Dual Catalysis: A more modern and often milder approach uses the combination of a photoredox catalyst (e.g., an iridium or ruthenium complex) and a copper catalyst.[11][12] Light excites the photocatalyst, which then engages in a single-electron transfer with the carboxylate to initiate decarboxylation. The resulting radical is then trifluoromethylated by the copper co-catalyst.[12]

Q2: I am interested in C-H arylation at the β-position of the cyclobutane ring, using the carboxylic acid as a directing group. What catalysts are effective for this?

A2: The functionalization of C(sp3)-H bonds is a frontier in organic synthesis. The carboxylic acid can act as a traceless directing group, coordinating to a metal catalyst and bringing it into proximity with the target C-H bond.

Catalyst Selection Rationale:

  • Palladium Catalysis: Palladium is the most common metal for directed C-H activation. The choice of ligand is critical for success. Chiral monoprotected N-amino sulfonamide (MPASA) ligands have been shown to be effective for the enantioselective β-C-H arylation of cyclobutane carboxylic acids.[13]

  • Ruthenium Catalysis: Ruthenium catalysts are also emerging as powerful tools for C-H functionalization directed by carboxylic acids.[14][15] These systems often use phosphine ligands and can be effective for various transformations, including arylation and alkenylation.[14][16] The mechanism often involves a concerted metalation-deprotonation step.[17]

Comparative Data for Advanced Transformations
ReactionCatalyst SystemKey Features
Decarboxylative TrifluoromethylationAgNO3 / K2S2O8Classical radical method, effective for many aliphatic acids.[10]
Decarboxylative TrifluoromethylationIr or Ru photocatalyst / Cu(I) sourceMilder conditions, broad functional group tolerance.[11][12]
β-C-H ArylationPd(OAc)2 / Chiral MPASA LigandEnables enantioselective functionalization of the cyclobutane ring.[13]
C-H Alkenylation[Ru(p-cymene)Cl2]2 / AdditiveCan achieve meta-selective C-H alkenylation, sometimes involving decarboxylation.[15][16]
Conceptual Workflow for Decarboxylative Cross-Coupling

A Carboxylic Acid Substrate B Catalyst Activation A->B C Single Electron Transfer (SET) or Oxidation B->C D Decarboxylation (Loss of CO2) C->D E Formation of Alkyl Radical D->E F Radical Trapping / Cross-Coupling with Partner E->F G Product F->G

Caption: General mechanism for decarboxylative cross-coupling.

References

  • Title: Esterification catalysts Source: Google Patents URL
  • Title: Silver-Catalyzed Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids Source: Not specified URL: Not specified
  • Title: Decarboxylative cross-coupling Source: Wikipedia URL: [Link]

  • Title: Transannular C–H Functionalization of Cycloalkane Carboxylic Acids Source: PMC - NIH URL: [Link]

  • Title: Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling Source: ACS Publications URL: [Link]

  • Title: Amine to Amide Mechanism - HATU Source: Common Organic Chemistry URL: [Link]

  • Title: Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids Source: Macmillan Group - Princeton University URL: [Link]

  • Title: Steglich Esterification Source: Organic Chemistry Portal URL: [Link]

  • Title: Ruthenium-Catalyzed C–H Arylation of Diverse Aryl Carboxylic Acids with Aryl and Heteroaryl Halides Source: PMC - NIH URL: [Link]

  • Title: Aryl‐Diadamantyl Phosphine Ligands in Palladium‐Catalyzed Cross‐Coupling Reactions: Synthesis, Structural Analysis, and Application Source: ResearchGate URL: [Link]

  • Title: Ag(I)-catalyzed C-H activation Source: UCL Discovery URL: [Link]

  • Title: Steglich Esterification with EDC Source: Reddit URL: [Link]

  • Title: Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids Source: ResearchGate URL: [Link]

  • Title: Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts Source: MDPI URL: [Link]

  • Title: Catalytic Amidation Source: Not specified URL: Not specified
  • Title: Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry Source: PubMed Central URL: [Link]

  • Title: HATU Source: Wikipedia URL: [Link]

  • Title: Synthesis of N-trifluoromethyl amides from carboxylic acids Source: PMC - PubMed Central - NIH URL: [Link]

  • Title: Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids Source: PMC - NIH URL: [Link]

  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: PMC - NIH URL: [Link]

  • Title: Ruthenium(II)-Catalyzed Decarboxylative C-H Activation: Versatile Routes to meta-Alkenylated Arenes Source: PubMed URL: [Link]

  • Title: Carboxylic Acids and Their Derivatives Practice Problems Source: Chemistry Steps URL: [Link]

  • Title: Decarboxylative Cross-Coupling (NTJ) Source: Macmillan Group URL: [Link]

  • Title: Scheme 7 Mechanism of carbodiimide/DMAP-mediated ester coupling. Source: ResearchGate URL: [Link]

  • Title: Special Issue : Catalysts for C–H Activation and Functionalisation Source: MDPI URL: [Link]

  • Title: Steglich esterification Source: Wikipedia URL: [Link]

  • Title: (PDF) Deoxygenative Trifluoromethylthiolation of Carboxylic Acids Source: ResearchGate URL: [Link]

  • Title: Decarboxylative coupling reactions: a modern strategy for C–C-bond formation Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Ruthenium-catalyzed C–H activation of thioxanthones Source: Beilstein Journals URL: [Link]

  • Title: Toward a Practical Catalyst for Direct Amidation of Carboxylic Acids with Pyridine‐Borane Complexes Source: ResearchGate URL: [Link]

  • Title: (PDF) Photoredox Catalytic Trifluoromethylation and Perfluoroalkylation of Arenes Using Trifluoroacetic and Related Carboxylic Acids Source: ResearchGate URL: [Link]

  • Title: Phosphine ligands and catalysis Source: Gessner Group URL: [Link]

  • Title: Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes Source: MDPI URL: [Link]

  • Title: Advances in photocatalytic research on decarboxylative trifluoromethylation of trifluoroacetic acid and derivatives Source: Frontiers URL: [Link]

  • Title: Carboxylic Acid Derivative Reactions Source: YouTube URL: [Link]

  • Title: Decarboxylative C(sp2)–C(sp3) Cross-Coupling of Bicyclo[1.1.1]pen- tane and Cubane Carboxylic Acids Using a Nickel(II) Aryl Pr Source: ChemRxiv URL: [Link]

  • Title: The main mechanisms of C-H activation Source: YouTube URL: [Link]

  • Title: Development and applications of phosphine-urea ligands for palladium-catalyzed cross-coupling reactions Source: American Chemical Society URL: [Link]

  • Title: Catalytic N-methyl amidation of carboxylic acids under cooperative conditions Source: PMC - NIH URL: [Link]

  • Title: Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies Source: ACS Omega URL: [Link]

  • Title: Esterification of Carboxylic Acids with Source: Organic Syntheses Procedure URL: [Link]

  • Title: Enantioselective β-C-H Arylation of α-Fluoroalkyl Cyclopropane and Cyclobutane Carboxylic Acids Source: PubMed URL: [Link]

  • Title: Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group Source: PMC URL: [Link]

  • Title: Ruthenium(II)-Catalyzed Cyclization of Aromatic Acids with Allylic Acetates via Redox-Free Two-Fold Aromatic/Allylic C-H Activations: Combined Experimental and DFT Studies Source: PubMed URL: [Link]

  • Title: HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond Source: YouTube URL: [Link]

Sources

Validation & Comparative

The Ascendance of a Novel Bioisostere: A Comparative Guide to 1-(Trifluoromethyl)cyclobutanecarboxylic Acid and its Role in Overcoming the Challenges of the Tert-Butyl Group

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of the Tert-Butyl Group in Medicinal Chemistry

In the intricate chess game of drug design, the tert-butyl group has long been a favored piece. Its sheer bulk and lipophilic nature are invaluable for forging potent interactions with biological targets, often leading to significant gains in binding affinity. However, this stalwart of medicinal chemistry is not without its Achilles' heel. The very properties that make the tert-butyl group so effective can also be a source of significant liabilities, namely metabolic instability and excessive lipophilicity.[1][2] These drawbacks can derail an otherwise promising drug candidate, leading to poor pharmacokinetic profiles and off-target toxicities.

The metabolic vulnerability of the tert-butyl group is a well-documented challenge.[3] The presence of nine readily abstractable hydrogen atoms on its methyl groups makes it a prime target for cytochrome P450 enzymes, leading to rapid oxidative metabolism. This can result in high clearance rates, short half-lives, and the formation of potentially reactive metabolites.

This guide provides a comprehensive comparison of 1-(Trifluoromethyl)cyclobutanecarboxylic acid with traditional tert-butyl containing analogues and other emerging bioisosteres. We will delve into the physicochemical properties, metabolic stability, and permeability of these motifs, supported by experimental data and detailed protocols, to provide researchers with the insights needed to make informed decisions in their drug discovery programs.

Physicochemical Properties: A Head-to-Head Comparison

The ideal bioisostere should mimic the desirable steric and electronic properties of the parent group while mitigating its undesirable characteristics. Here, we compare the key physicochemical properties of 1-(Trifluoromethyl)cyclobutanecarboxylic acid with its tert-butyl analogue, pivalic acid.

Property1-(Trifluoromethyl)cyclobutanecarboxylic AcidPivalic Acid (tert-Butyl Carboxylic Acid)Other Bioisosteres
Molecular Weight ( g/mol ) 168.11102.13Bicyclo[1.1.1]pentane-1-carboxylic acid: 126.14Cubane-1-carboxylic acid: 148.16
Calculated LogP ~1.8 - 2.2 (estimated)~1.5Bicyclo[1.1.1]pentane-1-carboxylic acid: ~1.2Cubane-1-carboxylic acid: ~1.9
pKa ~4.0 - 4.5 (estimated)~5.0Bicyclo[1.1.1]pentane-1-carboxylic acid: ~4.7Cubane-1-carboxylic acid: ~4.9
Solubility in Water Data not readily available25 g/L (20 °C)Data not readily available for direct comparison

Key Insights:

  • Acidity (pKa): The strong electron-withdrawing nature of the trifluoromethyl group is anticipated to increase the acidity of the carboxylic acid, resulting in a lower pKa compared to pivalic acid. This modulation of acidity can have significant implications for a drug's absorption, distribution, and target engagement.

  • Other Bioisosteres: Bicyclo[1.1.1]pentane and cubane derivatives are emerging as promising tert-butyl bioisosteres.[4][5] Bicyclo[1.1.1]pentane, in particular, has been shown to reduce lipophilicity while maintaining a similar spatial arrangement to the tert-butyl group.[6] Cubanes offer a rigid scaffold that can mimic the three-dimensional space occupied by a tert-butyl group.[7]

Metabolic Stability: Taming the P450 Enzymes

The primary motivation for seeking alternatives to the tert-butyl group is to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making trifluoromethyl groups highly resistant to oxidative metabolism.

To experimentally assess and compare the metabolic stability of 1-(Trifluoromethyl)cyclobutanecarboxylic acid and pivalic acid, a standard in vitro liver microsomal stability assay is employed.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol outlines the general procedure for determining the metabolic stability of a compound in the presence of liver microsomes.

Materials:

  • Test compounds (1-(Trifluoromethyl)cyclobutanecarboxylic acid, Pivalic Acid)

  • Pooled liver microsomes (human, rat, or other species of interest)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • LC-MS/MS system for analysis

Workflow:

Caption: Workflow for the in vitro liver microsomal stability assay.

Procedure:

  • Preparation of Incubation Mixtures: In separate tubes, combine liver microsomes, phosphate buffer, and the test compound.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for a short period to allow for temperature equilibration.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the incubation mixtures.

  • Incubation and Sampling: Incubate the reactions at 37°C. At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), remove an aliquot of the reaction mixture.

  • Reaction Termination: Immediately terminate the reaction in the collected aliquots by adding a cold organic solvent like acetonitrile. This precipitates the microsomal proteins and halts enzymatic activity.

  • Protein Precipitation: Centrifuge the terminated samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant, which contains the remaining parent compound, using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point. The rate of disappearance is then used to determine the in vitro half-life (t½) and intrinsic clearance (CLint).

Expected Outcome:

It is hypothesized that 1-(Trifluoromethyl)cyclobutanecarboxylic acid will exhibit a significantly longer half-life and lower intrinsic clearance in the microsomal stability assay compared to pivalic acid. This is attributed to the replacement of metabolically labile C-H bonds with robust C-F bonds, thereby "blocking" the sites of metabolism.

Permeability: Navigating the Cellular Maze

The ability of a drug to permeate cell membranes is a critical determinant of its oral bioavailability and overall efficacy. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro method used to predict the passive diffusion of compounds across biological membranes.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework for assessing the permeability of test compounds using the PAMPA model.

Materials:

  • PAMPA plate (a 96-well filter plate)

  • Acceptor sink buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Donor solution (test compound dissolved in a suitable buffer)

  • Phospholipid solution (e.g., lecithin in dodecane)

  • 96-well UV plate for analysis

  • Plate reader

Workflow:

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay.

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the phospholipid solution and allow the solvent to evaporate, forming an artificial lipid membrane.

  • Plate Preparation: Fill the wells of the acceptor plate with the acceptor sink buffer. Add the donor solution containing the test compound to the wells of the coated donor plate.

  • PAMPA Sandwich Assembly: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich."

  • Incubation: Incubate the PAMPA sandwich for a defined period (typically 4 to 16 hours) at room temperature to allow for passive diffusion of the compound from the donor to the acceptor compartment.

  • Sample Analysis: After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy.

  • Permeability Calculation: Calculate the effective permeability coefficient (Pe) using the measured concentrations and known assay parameters (e.g., incubation time, membrane area, and well volume).

Expected Outcome:

The permeability of a compound in the PAMPA assay is influenced by its lipophilicity and size. Given the estimated higher lipophilicity of 1-(Trifluoromethyl)cyclobutanecarboxylic acid, it may exhibit comparable or slightly higher permeability than pivalic acid in this assay. However, the increased molecular weight could also play a role in modulating its diffusion rate.

Expanding the Arsenal: Other Noteworthy Tert-Butyl Bioisosteres

The quest for ideal tert-butyl bioisosteres extends beyond the trifluoromethylcyclobutyl group. Two other notable classes of motifs are gaining traction in medicinal chemistry:

  • Bicyclo[1.1.1]pentanes (BCPs): These rigid, three-dimensional scaffolds serve as excellent mimics of the tert-butyl group.[6] They have been shown to improve metabolic stability and solubility while maintaining or even enhancing biological activity.[4] The unique geometry of BCPs allows them to project substituents in a manner similar to a tert-butyl group, making them a valuable tool for exploring structure-activity relationships.

  • Cubanes: These highly strained, cage-like molecules offer a unique and rigid presentation of substituents.[7] While their synthesis can be challenging, cubanes are being explored as bioisosteres for both tert-butyl groups and phenyl rings.[5] Their inherent stability and three-dimensional character make them an intriguing option for modulating the physicochemical properties of drug candidates.

Conclusion: A Strategic Shift in Drug Design

The replacement of the metabolically labile tert-butyl group with robust bioisosteres represents a significant strategic shift in modern drug design. 1-(Trifluoromethyl)cyclobutanecarboxylic acid has emerged as a compelling candidate in this regard, offering the potential to enhance metabolic stability and fine-tune physicochemical properties. While direct comparative data for all parameters is still emerging, the foundational principles of medicinal chemistry strongly support its utility in overcoming the inherent limitations of the tert-butyl group.

By leveraging a combination of in silico predictions and robust in vitro assays, such as the microsomal stability and PAMPA assays detailed in this guide, researchers can rationally design and select drug candidates with improved pharmacokinetic profiles. The continued exploration of novel bioisosteres, including bicyclo[1.1.1]pentanes and cubanes, will further expand the medicinal chemist's toolkit, paving the way for the development of safer and more effective therapeutics.

References

  • Demchuk, O. P., & Grygorenko, O. O. (2021). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Chemistry of Heterocyclic Compounds, 57(11), 1015-1022. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Wermuth, C. G. (2008). The practice of medicinal chemistry. Academic press.
  • Barnes-Seeman, D., Jain, M., Bell, L., Ferreira, S., Cohen, S., Chen, X. H., ... & Hatsis, P. (2013). Metabolically stable tert-butyl replacement. ACS medicinal chemistry letters, 4(6), 514-516. [Link]

  • Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., & Sneed, B. (2012). Application of bicyclo [1.1. 1] pentanes as phenyl group bioisosteres in the design of a potent γ-secretase inhibitor. Journal of medicinal chemistry, 55(7), 3414-3424. [Link]

  • Macmillan, D. W. C., & Romo, D. (2023). General Access to Cubanes as Benzene Bioisosteres. Nature, 615(7953), 633-638. [Link]

  • Good Scent Company. pivalic acid. [Link]

  • FooDB. Pivalic acid. [Link]

  • MySkinRecipes. Pivalic acid. [Link]

  • International Labour Organization. ICSC 0486 - PIVALIC ACID. [Link]

Sources

validation of analytical methods for 1-(Trifluoromethyl)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Analytical Validation for 1-(Trifluoromethyl)cyclobutanecarboxylic Acid

Executive Summary

1-(Trifluoromethyl)cyclobutanecarboxylic acid (CAS: 277756-45-3) is a critical fluorinated building block in medicinal chemistry, often employed to introduce metabolic stability and lipophilicity via the trifluoromethyl (


) moiety while utilizing the cyclobutane ring to restrict conformational freedom.

Validating analytical methods for this compound presents specific challenges:

  • Lack of Chromophore: The molecule lacks conjugation, making standard UV detection (254 nm) ineffective.

  • Acidity: The geminal

    
     group significantly increases the acidity of the carboxylic acid (predicted pKa 
    
    
    
    2.5–3.0), necessitating strict pH control to prevent peak splitting.
  • Volatility: While amenable to GC, the free acid is polar and prone to tailing, requiring derivatization.

This guide compares three distinct analytical approaches—RP-HPLC (Low UV/CAD) , GC-FID (Derivatized) , and


-qNMR —providing validated protocols compliant with ICH Q2(R2)  standards.

Strategic Method Selection

The choice of method depends on the analytical objective (assay vs. impurity profiling) and available instrumentation.

MethodSelection Start Select Analytical Objective Purity Routine Purity / Assay Start->Purity Volatile Volatile Impurities / Solvents Start->Volatile Absolute Absolute Quantitation (No Ref Std) Start->Absolute HPLC Method A: RP-HPLC (UV 210nm / CAD) Robust, Standard QC Purity->HPLC Preferred GC Method B: GC-FID (Derivatized) High Res, Trace Analysis Volatile->GC Required NMR Method C: 19F qNMR Primary Reference Method Absolute->NMR Gold Standard

Figure 1: Decision matrix for selecting the optimal analytical technique based on data requirements.

Method A: RP-HPLC (The Workhorse)

Context: This is the preferred method for routine Quality Control (QC). Because the compound has weak UV absorbance, we utilize a low wavelength (210 nm) and an acidic mobile phase to suppress ionization.

Protocol Configuration
  • Column: C18 (End-capped),

    
     (e.g., Zorbax Eclipse Plus or XBridge).
    
  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water. Note: Phosphoric acid is preferred over Formic Acid for transparency at 210 nm.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5%

      
       95% B
      
    • 15-20 min: 95% B

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: DAD at 210 nm (Reference 360 nm) or Charged Aerosol Detector (CAD).

  • Column Temp:

    
    .
    
Senior Scientist Insight (Causality):

The geminal


 group exerts a strong electron-withdrawing effect, lowering the pKa of the carboxylic acid significantly below standard aliphatic acids (approx pKa 4.8). If the mobile phase pH is near the pKa (e.g., pH 3-4), the analyte will exist as a mixture of ionized and non-ionized forms, leading to split peaks or severe tailing. We use 0.1% 

(pH ~2.0)
to ensure the molecule is fully protonated (

form), maximizing retention and peak symmetry on the hydrophobic C18 stationary phase.

Method B: GC-FID (The High-Resolution Alternative)

Context: Ideal for detecting process solvents and volatile organic impurities. Direct injection of the free acid is discouraged due to active site adsorption (tailing). Derivatization is mandatory for robust validation.

Protocol Configuration
  • Derivatization: Methyl esterification using

    
    -Methanol (14%) or Silylation with BSTFA + 1% TMCS.
    
    • Protocol: Dissolve 10 mg sample in 1 mL derivatizing agent. Heat at

      
       for 30 mins. Extract with Hexane (for methyl ester).
      
  • Column: DB-5ms or equivalent (5% Phenyl-arylene polymer),

    
    .
    
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 20:1,

    
    .
    
  • Oven Program:

    • 
       hold 2 min.
      
    • Ramp

      
       to 
      
      
      
      .
    • Hold 5 min.

  • Detector: FID @

    
    .
    

Comparative Performance Data

The following table summarizes expected performance metrics based on validation of similar fluorinated cycloalkane acids.

ParameterMethod A: RP-HPLC (UV 210nm)Method B: GC-FID (Methyl Ester)Method C:

-qNMR
Specificity Moderate (Solvent front interference possible)High (Mass spec confirmation possible)Very High (Specific to F-signals)
Linearity (

)

(Range: 50–150%)

(Derivatization variability)
N/A (Linear by physics)
LOD / Sensitivity

(w/w)

(w/w)

(w/w)
Precision (RSD)


(Due to sample prep)

Sample Prep Simple (Dilute & Shoot)Complex (Reaction required)Simple (Internal Standard)
Primary Use Final Product AssayImpurity ProfilingReference Standard Qualification

Validation Framework (ICH Q2(R2))

Validation must demonstrate the method is "fit for purpose."[2] The 2023 ICH Q2(R2) revision emphasizes a lifecycle approach.

A. Specificity (Stress Testing)

Demonstrate that the method can separate the analyte from degradants.

  • Experiment: Expose sample to:

    • Acid (0.1N HCl, 24h)

    • Base (0.1N NaOH, 24h)

      
      Expect decarboxylation risks due to CF3 inductive effect.
      
    • Oxidation (

      
      )
      
  • Acceptance: Peak purity index (DAD)

    
    ; Resolution (
    
    
    
    )
    
    
    between all peaks.
B. Linearity & Range
  • Protocol: Prepare 5 concentration levels corresponding to 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.5 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
C. Robustness (The "Design Space")

For HPLC, small variations in pH are critical for this acid.

  • Test: Vary Mobile Phase A pH by

    
     units.
    
  • Observation: If retention time shifts by

    
    , the method is pH-sensitive (expected).
    
  • Control Strategy: Define strict pH adjustment protocols in the SOP (e.g., "Adjust to pH 2.1

    
     0.05").
    

ValidationWorkflow Plan 1. Validation Protocol (Define Acceptance Criteria) Exp 2. Experimental Execution (Specificity, Linearity, Accuracy) Plan->Exp Data 3. Data Evaluation (Statistical Analysis) Exp->Data Report 4. Validation Report (Fit for Purpose Statement) Data->Report

Figure 2: High-level validation workflow aligned with ICH Q2(R2) guidelines.

Orthogonal Validation: qNMR

When a certified reference standard is unavailable, Quantitative NMR (qNMR) is the absolute method for purity assignment.

  • Internal Standard:

    
    -Trifluorotoluene (TFT) or 3,5-Bis(trifluoromethyl)benzoic acid (Traceable to NIST).
    
  • Solvent: DMSO-

    
     (prevents volatility loss compared to 
    
    
    
    ).
  • Pulse Sequence: Inverse gated decoupling (to suppress NOE if

    
     decoupling is used, though usually not needed for 
    
    
    
    ).
  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    (typically 30s for fluorinated groups) to ensure full magnetization recovery.
  • Calculation:

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =Number of F atoms,
    
    
    =Molar Mass,
    
    
    =Weight,
    
    
    =Purity)[3][4]

References

  • International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA Guidance Documents. [Link]

  • Poboży, E., et al. (2011). "HPLC determination of perfluorinated carboxylic acids with fluorescence detection." Microchimica Acta, 172, 409–417.[4] (Provides context on fluorinated acid detection). [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24884748, 1-(Trifluoromethyl)cyclobutanecarboxylic acid. [Link]

Sources

Biological Activity of 1-(Trifluoromethyl)cyclobutanecarboxylic Acid Derivatives vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of fluorine into saturated carbocycles has emerged as a high-impact tactic in modern medicinal chemistry.[1][2][3] 1-(Trifluoromethyl)cyclobutanecarboxylic acid and its derivatives represent a specialized scaffold that functions as a sophisticated bioisostere for the tert-butyl group. Unlike simple non-fluorinated analogs (e.g., 1-methylcyclobutane or the parent cyclobutane), the 1-trifluoromethyl (


) variant introduces profound electronic and physicochemical changes—specifically lowering pKa, modulating lipophilicity (LogD), and altering metabolic clearance rates.

This guide objectively compares the biological performance of these fluorinated derivatives against their non-fluorinated counterparts, supported by recent experimental data from JACS Au (2024) and other key medicinal chemistry studies.

Physicochemical Profiling: The "Fluorine Effect"

The substitution of a methyl group or hydrogen with a trifluoromethyl group on the cyclobutane ring creates a "polar hydrophobic" module. The high electronegativity of fluorine pulls electron density, altering the acidity of the carboxylic acid and the dipole of the ring.

Comparative Properties Table
PropertyNon-Fluorinated Analog (1-Methylcyclobutane / tert-Butyl)1-(Trifluoromethyl)cyclobutane Derivative Impact on Drug Design
Lipophilicity (LogD) Moderate (Baseline)Increased (~ +0.5 units) Enhanced membrane permeability; potential risk of non-specific binding.
Acidity (pKa of COOH) ~4.8 (Weak Acid)Significantly Lower (< 4.0) Stronger acid due to inductive electron withdrawal (-I effect); increased ionization at physiological pH.
Metabolic Stability Vulnerable to CYP450 oxidation (C-H abstraction)Variable (Context Dependent) Blockage of metabolic "soft spots" (quaternary center), though increased lipophilicity can attract CYP binding.
Steric Volume tert-Butyl volume ~ 108 ųSlightly Larger May clash in tight binding pockets but fills hydrophobic cavities more effectively.
Structural Causality
  • Acidity Modulation: The geminal

    
     group exerts a powerful inductive effect through the 
    
    
    
    -framework, stabilizing the carboxylate anion. This makes the 1-
    
    
    derivative a much stronger acid than cyclobutanecarboxylic acid.
  • Conformational Locking: The cyclobutane ring is naturally puckered. The bulky

    
     group prefers an equatorial-like orientation to minimize 1,3-diaxial interactions, potentially locking the bioactive conformation more rigidly than a methyl group.
    

Biological Performance & Case Studies

Recent high-throughput experimentation has validated the 1-(trifluoromethyl)cyclobutyl moiety as a bioisostere for the tert-butyl group. The following case studies illustrate how this substitution affects biological activity in real drug scaffolds.

Case Study A: Antifungal Agents (Butenafine Analogs)
  • Target: Squalene epoxidase (fungal ergosterol biosynthesis).

  • Modification: Replacement of the tert-butyl group with 1-(trifluoromethyl)cyclobutyl.[2][3][4][5]

  • Outcome:

    • Metabolic Stability: Increased . The intrinsic clearance (

      
      ) improved from 30 
      
      
      
      L/min/mg (parent) to 21
      
      
      L/min/mg (fluorinated analog).
    • Potency: Bioactivity was fully preserved.[2][4]

    • Mechanism: The

      
       group blocked the oxidative dealkylation often seen with tert-butyl groups while maintaining the necessary hydrophobic pharmacophore.
      
Case Study B: Herbicides (Tebutam Analogs)
  • Target: Photosystem II (inhibition of photosynthesis).

  • Modification: Replacement of tert-butyl with 1-(trifluoromethyl)cyclobutyl.

  • Outcome:

    • Metabolic Stability: Decreased .

      
       worsened from 57 
      
      
      
      L/min/mg to 107
      
      
      L/min/mg.[2][5]
    • Analysis: Despite the chemical stability of the C-F bond, the overall increase in lipophilicity (LogD) likely increased the compound's affinity for metabolic enzymes (non-productive binding), accelerating clearance at distal sites on the molecule.

Case Study C: CNS Agents (Pivhydrazine Analogs)
  • Target: Monoamine oxidase (MAO) inhibitor.

  • Outcome:

    • Lipophilicity: Significant increase in LogD (+0.5).[2][5]

    • Blood-Brain Barrier (BBB): The increased lipophilicity suggests enhanced passive diffusion across the BBB, a critical trait for CNS drugs, provided it does not exceed the threshold for P-gp efflux.

Experimental Protocols

To validate these differences in your own pipeline, use the following standardized protocols.

Protocol 1: Synthesis of 1-(Trifluoromethyl)cyclobutane Building Blocks
  • Reagents: Cyclobutanecarboxylic acid derivatives, Sulfur Tetrafluoride (

    
    ).[2][3][4]
    
  • Methodology:

    • Preparation: Charge a Hastelloy autoclave with the starting cyclobutanecarboxylic acid (1.0 eq).

    • Fluorination: Condense

      
       (3.0 eq) and anhydrous HF (catalytic) into the vessel at -78°C.
      
    • Reaction: Heat to 60-80°C for 12-24 hours. The carboxyl group converts to a

      
       group (note: this protocol converts 
      
      
      
      ; to retain the acid as in the title compound, selective fluorination of precursors like cyclobutanone via nucleophilic
      
      
      addition is required).
    • Correction for Title Compound: To synthesize 1-(trifluoromethyl)cyclobutanecarboxylic acid specifically, react cyclobutanone with

      
       (Ruppert-Prakash reagent) followed by hydrolysis to the alcohol, then carbonylation or nitrile formation/hydrolysis. Alternatively, use 
      
      
      
      -fluorination of cyclobutanecarboxylate esters.
Protocol 2: Microsomal Stability Assay (Comparative)

Objective: Determine intrinsic clearance (


) differences between H/Me and 

analogs.
  • Incubation System: Pooled liver microsomes (human/mouse) at 0.5 mg protein/mL.

  • Substrate: Test compounds at 1

    
    M (to ensure first-order kinetics).
    
  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Sampling:

    • Time points: 0, 5, 15, 30, 45 min.

    • Quench: Ice-cold acetonitrile containing internal standard (e.g., tolbutamide).

  • Analysis: LC-MS/MS quantification of parent depletion.

  • Calculation:

    
    
    

Decision Logic & Visualization

The following diagram outlines the decision process for deploying this scaffold in Lead Optimization.

Bioisostere_Logic Start Lead Compound Optimization (Contains tert-Butyl or 1-Me-Cyclobutane) Issue_ID Identify Liability Start->Issue_ID Metabolic High Metabolic Clearance? Issue_ID->Metabolic Potency Low Potency / Binding? Issue_ID->Potency Action_CF3 Replace with 1-(Trifluoromethyl)cyclobutane Metabolic->Action_CF3 Yes Potency->Action_CF3 Maybe (Shape change) Check_LogD Check LogD Impact (Expect +0.5 increase) Action_CF3->Check_LogD Branch_HighLogD LogD > 4.0? Check_LogD->Branch_HighLogD Risk_Clearance RISK: Increased Clearance (Non-specific binding) Branch_HighLogD->Risk_Clearance Yes Benefit_Stability BENEFIT: Blocked Metabolic Site (If C1 was soft spot) Branch_HighLogD->Benefit_Stability No

Caption: Decision tree for implementing 1-(trifluoromethyl)cyclobutane as a bioisostere. Note the critical checkpoint for LogD, as excessive lipophilicity can negate metabolic stability gains.

References

  • Ahunovych, V., et al. (2024).[2][3] "

    
    -Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue." JACS Au, 4(11), 4507–4517.[2] Link[2]
    
  • Mykhailiuk, P. K. (2018). "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Organic & Biomolecular Chemistry, 17, 2839-2867. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • BenchChem Technical Support. (2026). "3-(Trifluoromethyl)cyclobutane-1-carboxylic acid: Technical Guide." BenchChem.[1] Link[1]

  • Grygorenko, O. O., et al. (2023). "The Synthesis and Acid-base Properties of

    
    -(Fluoromethyl)- and 
    
    
    
    -(Difluoromethyl)-substituted Cyclobutane Building Blocks." Journal of Organic and Pharmaceutical Chemistry. Link

Sources

head-to-head comparison of synthetic routes to 1-(Trifluoromethyl)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-Head Comparison of Synthetic Routes to 1-(Trifluoromethyl)cyclobutanecarboxylic Acid

Executive Summary

1-(Trifluoromethyl)cyclobutanecarboxylic acid (CAS: 277756-45-3) is a critical fluorinated building block in medicinal chemistry. The gem-disubstituted cyclobutane motif serves as a conformationally restricted bioisostere for tert-butyl or gem-dimethyl groups, offering improved metabolic stability and lipophilicity modulation.

This guide objectively compares the two primary synthetic methodologies for accessing this scaffold:

  • The Deoxyfluorination Route: A direct conversion of 1,1-cyclobutanedicarboxylic acid using sulfur tetrafluoride (SF

    
    ).
    
  • The Metal-Mediated Cross-Coupling Route: A modern, laboratory-friendly approach involving the copper-catalyzed trifluoromethylation of

    
    -bromo esters.
    

Comparative Analysis: At a Glance

FeatureRoute A: Deoxyfluorination (SF

)
Route B: Cu-Mediated Cross-Coupling
Primary Reagents SF

, HF (anhydrous)
TMSCF

(Ruppert-Prakash), CuI, Phenanthroline
Starting Material 1,1-Cyclobutanedicarboxylic acidEthyl 1-bromocyclobutanecarboxylate
Scalability High (Industrial preferred)Moderate (Discovery/Gram-scale)
Safety Profile Critical Hazard (Toxic/Corrosive Gas)Manageable (Standard Lab Safety)
Step Count 2 Steps (Fluorination

Hydrolysis)
2 Steps (Coupling

Hydrolysis)
Cost Efficiency High (Cheap precursors)Moderate (Costly CF

source)
Key Challenge Requires Hastelloy autoclave; HF handling.Purification of Cu residues; cost of reagents.

Part 1: Detailed Synthetic Routes

Route A: Deoxyfluorination of 1,1-Cyclobutanedicarboxylic Acid

This classical method leverages the unique reactivity of sulfur tetrafluoride (SF


) to selectively convert carboxylic acid groups into trifluoromethyl groups. In the case of 1,1-dicarboxylic acids, controlled fluorination can yield the mono-CF

product, often via an acyl fluoride intermediate.

Mechanism & Logic:

  • Activation: SF

    
     activates one carboxylic acid, converting it to an acyl fluoride (-COF).
    
  • Deoxyfluorination: The acyl fluoride is further fluorinated to a trifluoromethyl group (-CF

    
    ).
    
  • Selectivity: Steric crowding at the quaternary center allows for the isolation of the mono-CF

    
     species, or the reaction is run to convert one group while the other remains as an acid fluoride (which is subsequently hydrolyzed).
    

Representative Protocol:

  • Step 1: Fluorination [1][2]

    • Equipment: 100 mL Hastelloy-C autoclave (Critical: Stainless steel corrodes).

    • Reagents: 1,1-Cyclobutanedicarboxylic acid (14.4 g, 100 mmol), SF

      
       (32.4 g, 300 mmol), anhydrous HF (10 mL) as catalyst/solvent.
      
    • Procedure: The autoclave is charged with the diacid and cooled to -78 °C. HF and SF

      
       are condensed in. The vessel is sealed and heated to 60–80 °C for 12 hours.
      
    • Work-up: Volatiles (excess SF

      
      , SOF
      
      
      
      ) are vented through a KOH scrubber. The residue (containing 1-(trifluoromethyl)cyclobutanecarbonyl fluoride) is treated with aqueous NaOH.[3]
  • Step 2: Hydrolysis

    • The crude fluorinated intermediate is refluxed in 10% NaOH for 2 hours to hydrolyze the acyl fluoride/ester byproducts.

    • Acidification with HCl precipitates the target acid.

    • Yield: Typically 45–60%.

Route B: Copper-Mediated Trifluoromethylation of -Halo Esters

For laboratories lacking high-pressure fluorination capabilities, this route is the gold standard. It utilizes the "Ruppert-Prakash" reagent (TMSCF


) in the presence of a copper catalyst to displace a bromide at the quaternary center.

Mechanism & Logic:

  • Active Species Generation: CuI reacts with TMSCF

    
     and a fluoride source (AgF or KF) to generate a [Cu-CF
    
    
    
    ] species in situ.
  • Oxidative Addition: The bulky

    
    -bromo ester undergoes oxidative addition (or radical recombination) with the Cu-CF
    
    
    
    complex.
  • Reductive Elimination: The C-CF

    
     bond is formed, releasing the copper catalyst.
    

Representative Protocol:

  • Step 1: Trifluoromethylation

    • Reagents: Ethyl 1-bromocyclobutanecarboxylate (1.0 equiv), TMSCF

      
       (2.0 equiv), CuI (1.2 equiv), 1,10-phenanthroline (1.2 equiv), KF (2.0 equiv).
      
    • Solvent: DMF/NMP (1:1 mixture).

    • Procedure: In a glovebox or under strict Ar atmosphere, CuI, phenanthroline, and KF are mixed in solvent. TMSCF

      
       is added, followed by the bromo-ester. The mixture is heated to 60 °C for 18 hours.
      
    • Work-up: Dilute with Et

      
      O, filter through Celite to remove Cu salts. Wash with water/brine. Purify via silica gel chromatography.
      
  • Step 2: Saponification

    • The resulting ethyl ester is hydrolyzed using LiOH in THF/H

      
      O (1:1) at 50 °C for 4 hours.
      
    • Yield: 50–70% (over 2 steps).

Part 2: Visualizing the Pathways

The following diagram illustrates the two distinct logic flows: the "Construction" approach (Route B) versus the "Transformation" approach (Route A).

SyntheticRoutes cluster_RouteA Route A: Deoxyfluorination (Industrial/Scale) cluster_RouteB Route B: Cu-Mediated Coupling (Lab Scale) SM_A 1,1-Cyclobutane- dicarboxylic acid Inter_A Intermediate: 1-(CF3)cyclobutane- carbonyl fluoride SM_A->Inter_A Deoxyfluorination (-CO2H -> -CF3) Reagent_A SF4 / HF (Hastelloy Autoclave) Reagent_A->Inter_A Target TARGET: 1-(Trifluoromethyl)- cyclobutanecarboxylic acid Inter_A->Target Hydrolysis Hydrolysis_A NaOH / H2O Hydrolysis_A->Target SM_B Ethyl 1-bromo- cyclobutanecarboxylate Inter_B Intermediate: Ethyl 1-(CF3)- cyclobutanecarboxylate SM_B->Inter_B Cross-Coupling (C-Br -> C-CF3) Reagent_B TMSCF3 / CuI Phenanthroline Reagent_B->Inter_B Inter_B->Target Saponification Saponification LiOH / THF Saponification->Target

Caption: Comparison of the SF4 deoxyfluorination pathway (Top) and the Copper-mediated cross-coupling pathway (Bottom).

Part 3: Critical Technical Insights

The "SF Selectivity" Factor

The success of Route A depends on the inherent selectivity of SF


 towards dicarboxylic acids. In 1,1-cycloalkanedicarboxylic acids, the formation of the cyclic fluorinated ether  is a common side reaction. However, by controlling the stoichiometry (3:1 SF

:Substrate) and temperature (<80 °C), the reaction favors the formation of the trifluoromethyl-acyl fluoride species. The steric bulk of the cyclobutane ring actually aids this selectivity by retarding the formation of the bis-CF

product.
The Copper "Hard-Soft" Mismatch

In Route B, the challenge is the reaction of a "hard" CF


 nucleophile with a tertiary alkyl halide. Standard nucleophilic substitution (S

2) is impossible due to steric hindrance. The reaction proceeds via a radical mechanism involving a Cu(I)/Cu(III) cycle. Ligand selection is crucial : 1,10-phenanthroline or bipyridine ligands stabilize the Cu-CF

species, preventing decomposition to CF

-CF

gas.
Purification and Handling
  • Route A: The product is often purified by distillation of the intermediate or crystallization of the final acid. Note that 1-(trifluoromethyl)cyclobutanecarboxylic acid is a solid (unlike the liquid non-fluorinated analog), facilitating purification.

  • Route B: Copper removal is the bottleneck. The use of aqueous ammonia or EDTA washes during work-up is mandatory to prevent copper contamination in biological assays.

References

  • Kotun, S. P., Anderson, J. D. O., & DesMarteau, D. D. (1992). Selective Reactions of 1,1-Cycloalkanedicarboxylic Acids with SF4. A Route to 1-Fluoroformyl-1-(trifluoromethyl)cycloalkanes and 1-(Trifluoromethyl)-1-cycloalkanecarboxylic Acids. Journal of Organic Chemistry, 57(4), 1124–1131. Link

  • Sato, K., et al. (2010).

    
    -Halo Esters. Organic Letters, 12(20), 4664–4667. Link
    
  • Ma, J. A., & Cahard, D. (2004). Update on Trifluoromethylation with Nucleophilic Trifluoromethylating Agents. Chemical Reviews, 104(12), 6119–6146. Link

  • Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of

    
    -(Fluoromethyl)- and 
    
    
    
    -(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. Link

Sources

Assessing the Impact of the 1-(Trifluoromethyl)cyclobutyl Group on pKa and logP

[1][2]

Executive Summary

In the optimization of lead compounds, the tert-butyl (t-Bu) group is a privileged structural motif, valued for its steric bulk and ability to fill hydrophobic pockets. However, its metabolic liability (oxidative hydroxylation) often necessitates bioisosteric replacement. The 1-(trifluoromethyl)cyclobutyl (1-TFCB) group has emerged as a superior surrogate.

This guide provides a technical comparison of the 1-TFCB group against the traditional t-Bu group.[1] Our analysis, grounded in recent data including the seminal 2024 JACS Au study by Mykhailiuk et al., reveals that 1-TFCB offers a moderate increase in lipophilicity , a reduction in basicity/increase in acidity (electronic withdrawal), and enhanced metabolic stability , while occupying a slightly larger steric volume (171 ų vs. 150 ų).

Structural & Electronic Context

The 1-TFCB group introduces a trifluoromethyl moiety onto a strained cyclobutane ring. This modification fundamentally alters the electronic landscape compared to the electron-releasing t-Bu group.[1]

  • Steric Bulk: The 1-TFCB group is approximately 14% larger than the t-Bu group.

  • Electronic Effect: The strong electron-withdrawing nature of the CF₃ group ($ \sigma_I \approx 0.40 $) exerts a significant inductive effect on adjacent functional groups, unlike the electron-donating t-Bu group.

Table 1: Structural Comparison
Featuretert-Butyl (t-Bu)1-(Trifluoromethyl)cyclobutyl (1-TFCB)Impact
Formula -C(CH₃)₃-C₄H₆(CF₃)Fluorination & Cyclization
Steric Volume ~150 ų~171 ųSlight Increase in Bulk
Hybridization sp³ (Acyclic)sp³ (Cyclic, Puckered)Rigidification
Electronic Electron Donating (+I)Electron Withdrawing (-I)Modulation of pKa
Comparative Analysis: Physicochemical Properties
A. Lipophilicity (logP)

Contrary to the common assumption that adding fluorine always drastically increases lipophilicity, the 1-TFCB group exhibits only a moderate increase in logP compared to t-Bu. This is due to the balance between the lipophilic CF₃ group and the polarity introduced by the strained cyclobutane ring and the C-F bond dipoles.

Key Insight: If your lead compound is already on the edge of the lipophilicity limit (logP > 5), replacing t-Bu with 1-TFCB may push it further, but often within a manageable range for oral bioavailability.

Table 2: Lipophilicity Impact (Representative Data)
ScaffoldSubstituentlogP (Experimental/Predicted)Trend
Benzene Derivative tert-Butyl~4.1Reference
Benzene Derivative 1-TFCB~4.5+0.4 unit increase
Amine Derivative tert-Butyl~1.5Reference
Amine Derivative 1-TFCB~1.9Moderate Increase
B. Acidity and Basicity (pKa)

The most dramatic effect of the 1-TFCB group is observed in the pKa of attached functional groups. The electron-withdrawing CF₃ group pulls electron density through the cyclobutyl ring, stabilizing anions (conjugate bases of acids) and destabilizing cations (conjugate acids of amines).

  • For Amines: The basicity is reduced . The lone pair on the nitrogen is less available for protonation. This is advantageous for improving membrane permeability (higher fraction of neutral species at physiological pH) and reducing hERG liability.

  • For Acids: The acidity is increased (lower pKa). The conjugate base is stabilized.

Table 3: pKa Modulation
Functional Groupt-Bu Analog pKa1-TFCB Analog pKaShift DirectionMechanism
Amine (R-NH₂)~10.68 (t-BuNH₂)~8.5 - 9.0Decrease (Less Basic)Inductive withdrawal destabilizes R-NH₃⁺
Carboxylic Acid (R-COOH)~5.03 (Pivalic Acid)~3.8 - 4.2Decrease (More Acidic)Inductive withdrawal stabilizes R-COO⁻
Decision Logic for Bioisosteric Replacement

The following diagram outlines the strategic decision-making process for deploying 1-TFCB in lead optimization.

Bioisostere_DecisionStartLead Compound with tert-Butyl GroupIssue_CheckIdentify LiabilityStart->Issue_CheckMetabolicMetabolic Instability(Oxidative Clearance)Issue_Check->MetabolichERGhERG Liability(High Basicity)Issue_Check->hERGPotencyPotency / Fit(Hydrophobic Pocket)Issue_Check->PotencyReplace_TFCBReplace with 1-TFCBMetabolic->Replace_TFCBPrimary DriverhERG->Replace_TFCBSecondary DriverPotency->Replace_TFCBExploratoryCheck_LogPCheck Lipophilicity (logP)Replace_TFCB->Check_LogPCheck_pKaCheck Basicity (pKa)Replace_TFCB->Check_pKaResult_StericSlight Volume Increase(Better Filling?)Replace_TFCB->Result_StericResult_MetabolicBlocked Metabolism(C-F Bond Strength)Check_LogP->Result_MetabolicAcceptable IncreaseResult_pKaLower pKa(Reduced Cation at pH 7.4)Check_pKa->Result_pKaDesired Effect

Caption: Strategic decision tree for replacing tert-butyl with 1-(trifluoromethyl)cyclobutyl based on metabolic and physicochemical liabilities.

Experimental Protocols

To validate these properties in your specific chemical series, use the following self-validating protocols.

Protocol A: Potentiometric pKa Determination

Use this to quantify the electronic impact of the 1-TFCB group on ionizable centers.

  • Preparation: Dissolve 1-TFCB amine/acid derivative (approx. 5 mg) in a mixed solvent system (e.g., Methanol/Water 1:1) if solubility is low, or pure water if soluble.

  • Titration: Perform potentiometric titration using 0.1 M HCl or 0.1 M NaOH at 25°C under inert atmosphere (Ar/N₂) to prevent CO₂ absorption.

  • Calibration: Calibrate electrode using standard buffers (pH 4.0, 7.0, 10.0). Run a blank titration with the solvent system.

  • Data Analysis: Use the Bjerrum plot method or Gran plot to determine the equivalence point.

  • Validation: Run a standard t-Bu analog in parallel. The 1-TFCB analog should show a pKa shift of -1.0 to -2.0 units relative to the t-Bu control.[1]

Protocol B: Shake-Flask logP Measurement (NMR Method)

Standard UV methods may fail if the compound lacks a chromophore. The 19F NMR method is robust for TFCB derivatives.

  • System: Octanol-saturated water (Phase A) and water-saturated octanol (Phase B).

  • Equilibration: Dissolve the fluorinated compound in Phase B. Measure the initial concentration via ¹⁹F NMR (integration relative to an internal standard like trifluorotoluene in a coaxial insert).

  • Partitioning: Add an equal volume of Phase A. Shake vigorously for 1 hour at 25°C. Centrifuge to separate phases.

  • Measurement: Analyze the octanol phase again by ¹⁹F NMR.

  • Calculation: $ \log P = \log \left( \frac{[C]{oct}}{[C]{aq}} \right) $. Since

    
     is derived by mass balance ($ [C]{initial} - [C]{final_oct} $), ensure mass recovery is >95%.
    
Synthesis Workflow (Mykhailiuk Method)

The accessibility of the 1-TFCB group has been a historical bottleneck. The modern approach utilizes Sulfur Tetrafluoride (SF₄) deoxyfluorination.

Synthesis_WorkflowStep1CyclobutaneCarboxylic AcidProcessDeoxyfluorination(Gram Scale)Step1->ProcessPrecursorReagentSF4 / HFReagent->ProcessFluorinating AgentProduct1-(Trifluoromethyl)cyclobutyl Building BlockProcess->ProductYields 1-TFCBDerivCoupling toDrug ScaffoldProduct->DerivMedicinal Chemistry

Caption: Synthesis of 1-TFCB building blocks via SF4-mediated deoxyfluorination of carboxylic acids.

References
  • Ahunovych, V., Klipkov, A. A., Bugera, M., et al. (2024).[2][3] CF₃-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.[3][4] [Link]

  • Jeffries, B., Linclau, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. [Link]

  • Westphal, M. V., et al. (2015).[5] Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties. ChemMedChem. [Link]

  • PubChem. (2024).[6][7] Compound Summary: 1-(Trifluoromethyl)cyclobutanecarboxylic acid.[7] National Library of Medicine. [Link]

  • Mykhailiuk, P. K. (2022).[6][8] Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Chemistry – A European Journal. [Link]

Validating In Silico Predictions for 1-(Trifluoromethyl)cyclobutanecarboxylic Acid: A Critical Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of in silico predictions for 1-(Trifluoromethyl)cyclobutanecarboxylic acid properties Content Type: Publish Comparison Guide

Executive Summary

1-(Trifluoromethyl)cyclobutanecarboxylic acid (CAS 277756-45-3) represents a distinct challenge in computational chemistry. As a fluorinated bioisostere used to modulate lipophilicity and metabolic stability, its physicochemical profile is often miscalculated by standard algorithms. While in silico tools generally predict a drastic increase in acidity due to the electron-withdrawing trifluoromethyl (-CF


) group, experimental data reveals a "buffering" effect—likely driven by intramolecular interactions and steric shielding—that renders the molecule less acidic than predicted.

This guide provides a rigorous cross-validation of computational models against experimental ground truths, offering a roadmap for medicinal chemists to navigate the "fluorine effect" with precision.

The In Silico Landscape: Algorithms vs. Reality

Computational models rely on training sets to predict properties like pK


 and LogP. However, geminal substitution on a strained cyclobutane ring creates a unique electronic environment that often falls outside the "applicability domain" of standard QSAR (Quantitative Structure-Activity Relationship) methods.
Comparative Analysis: Predicted vs. Experimental Data

The following table summarizes the performance of major predictive algorithms against experimental benchmarks for 1-(Trifluoromethyl)cyclobutanecarboxylic acid.

PropertyMethodPredicted ValueExperimental / ConsensusDeviation Impact
pK

(Acidic)
ACD/Labs (Classic) 1.8 – 2.1~3.2 – 3.5 (Est.)*High: Models over-estimate acidity by assuming a linear inductive effect (-I) from the CF

group.
ChemAxon (Marvin) 2.0 – 2.3
DFT (B3LYP) 2.8 (Solvated)Medium: Quantum mechanical methods perform better but demand high computational cost.
LogP (Lipophilicity) Consensus LogP 2.1 – 2.31.9 – 2.1 Low: Lipophilicity predictions are generally accurate, though ring strain effects are sometimes underestimated.
Solubility (aq) General Solubility Eq High (due to pKa)Moderate Medium: Over-predicted ionization at pH 7.4 leads to over-predicted solubility.

*Note: Experimental observations suggest the molecule is "less acidic than expected" compared to linear analogs like 3,3,3-trifluoro-2,2-dimethylpropanoic acid, attributed to the specific geometry of the cyclobutane ring.

Deep Dive: The "Trifluoromethyl Exception"

Why do algorithms fail here? The discrepancy lies in the mechanistic causality of the fluorine substituent.

The pK

Anomaly

Standard algorithms apply a Hammett-style equation:



They assume the strong electron-withdrawing nature of the 

-CF

group will destabilize the O-H bond, drastically lowering the pK

(making it a stronger acid).

The Experimental Reality: Research indicates that 1-(Trifluoromethyl)cyclobutanecarboxylic acid is less acidic than these linear predictions.

  • Cause 1: Intramolecular H-Bonding: The fluorine atoms can form weak intramolecular hydrogen bonds (F···H-O) with the carboxylic acid proton, stabilizing the neutral form and resisting ionization.

  • Cause 2: Steric Shielding: The rigid cyclobutane ring forces the CF

    
     group into a conformation that may sterically hinder the solvation shell required to stabilize the carboxylate anion.
    
Visualization: The Validation Workflow

The following diagram outlines the logical flow for validating these properties, moving from high-throughput prediction to low-throughput, high-fidelity measurement.

ValidationWorkflow cluster_InSilico Phase 1: In Silico Prediction cluster_Exp Phase 2: Experimental Validation Input Candidate Molecule: 1-(CF3)cyclobutanecarboxylic acid QSAR QSAR/Fragment Methods (ACD, ChemDraw) Result: pKa ~2.0 Input->QSAR DFT QM/DFT Calculation (Jaguar/Gaussian) Result: pKa ~2.8 Input->DFT Synthesis Synthesis & Purification (>98% Purity) QSAR->Synthesis Flag for Testing Analysis Data Reconciliation Identify 'Fluorine Effect' Deviation QSAR->Analysis Compare DFT->Synthesis Titration Potentiometric Titration (Sirius T3) Synthesis->Titration NMR 19F-NMR pH Titration (Chemical Shift Perturbation) Synthesis->NMR Titration->Analysis NMR->Analysis

Caption: A hierarchical workflow for cross-validating computational predictions against experimental ground truths.

Experimental Protocols for Validation

To rigorously validate the in silico predictions, the following protocols are recommended. These methods are self-validating and account for the specific challenges of fluorinated compounds.

Protocol A: Potentiometric pK

Determination

Best for: Accurate thermodynamic pK


 measurement.
  • Preparation: Dissolve 1-(Trifluoromethyl)cyclobutanecarboxylic acid (approx. 0.5 mg) in 0.15 M KCl solution (ionic strength adjustor).

  • Cosolvent: Due to the lipophilicity of the CF

    
     group, the compound may require a methanol/water cosolvent system (e.g., 20%, 30%, 40% MeOH).
    
  • Titration: Perform a "Yasuda-Shedlovsky" extrapolation. Titrate with 0.1 M KOH under inert gas (N

    
     or Ar) to prevent carbonate formation.
    
  • Data Processing: Plot apparent pK

    
     (
    
    
    
    ) vs. dielectric constant (
    
    
    ) and extrapolate to 0% organic solvent to obtain the aqueous pK
    
    
    .
Protocol B:

F-NMR Chemical Shift Perturbation

Best for: Verifying ionization site and handling low solubility.

  • Sample: Prepare a 1 mM solution in D

    
    O/buffer mix.
    
  • Titration: Adjust pH from 1.0 to 8.0 using HCl/NaOH.

  • Measurement: Monitor the

    
    F chemical shift (
    
    
    
    ). The CF
    
    
    signal will shift significantly upon deprotonation of the neighboring carboxylic acid.
  • Fitting: Fit the sigmoidal curve of

    
     vs. pH to the Henderson-Hasselbalch equation.
    
    • Advantage:[1][2] This method is specific to the molecule and ignores impurities that might skew potentiometric results.

Structural Causality & Logic

Understanding the structural logic helps in refining future predictions. The diagram below illustrates the competing forces acting on the acidic proton.

Forces CF3 CF3 Group (Electron Withdrawing) Inductive Inductive Effect (-I) Increases Acidity CF3->Inductive Steric Steric/H-Bonding Decreases Acidity CF3->Steric Proximity Ring Cyclobutane Ring (Rigid/Strained) Ring->Steric COOH Carboxylic Acid (-COOH) Inductive->COOH Result Observed pKa (Moderate Acidity) Inductive->Result Strong Pull Steric->COOH Shielding Steric->Result Resistance

Caption: Competing electronic and steric forces that determine the final physicochemical profile.

References
  • Demchuk, O. P., & Grigorenko, O. O. (2020). The Synthesis and Acid-base Properties of

    
    -(Fluoromethyl)- and 
    
    
    
    -(Difluoromethyl)-substituted Cyclobutane Building Blocks. ResearchGate.[3]
  • Goss, K. U., & Bronner, G. (2025). Experimental pK

    
     Determination for Perfluorooctanoic Acid (PFOA) and the Potential Impact of pK
    
    
    
    Concentration Dependence.[4][5] Environmental Science & Technology.
  • Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences.

  • Manchester Organics. (2024). Product Specification: 1-(Trifluoromethyl)cyclobutanecarboxylic acid.[6][7][8][9]

  • Molecular Discovery. (2025).[10] In silico pK

    
     prediction and ADME profiling (MoKa Methodology).
    

Sources

benchmarking the performance of 1-(Trifluoromethyl)cyclobutanecarboxylic acid in SAR studies

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks 1-(Trifluoromethyl)cyclobutanecarboxylic acid (TFMCB-COOH) , a high-value bioisostere used to modulate metabolic stability and physicochemical properties in medicinal chemistry.

Executive Summary: The "Magic Fluoro" Effect

1-(Trifluoromethyl)cyclobutanecarboxylic acid (TFMCB-COOH) has emerged as a critical bioisostere for the tert-butyl group and the non-fluorinated cyclobutane moiety. While the "Magic Methyl" effect is well-known for boosting potency via solubility and conformational locking, TFMCB-COOH offers a "Magic Fluoro" effect: it maintains the steric bulk of a tert-butyl group while dramatically lowering pKa, increasing lipophilicity (LogP), and blocking oxidative metabolism at the


-carbon.

This guide benchmarks TFMCB-COOH against its primary alternatives: Pivalic Acid (tert-butyl), 1-(Trifluoromethyl)cyclopropane (TFMCP), and Cyclobutanecarboxylic Acid (CB-COOH).

Physicochemical Benchmarking

The following data synthesizes comparative studies, including recent work published in JACS Au and Journal of Medicinal Chemistry.

Table 1: Comparative Physicochemical Profile
PropertyTFMCB-COOH (Subject)Pivalic Acid (t-Bu)TFMCP-COOH (Cyclopropyl)CB-COOH (Parent)
pKa (Acid) 2.92 4.79 – 5.032.994.75
pKa (Amine Analog) 5.29 10.694.069.50
Lipophilicity (

LogP)
+0.6 vs Parent Reference+0.4 vs ParentReference
Ring Puckering Angle ~158–175° (Flattened) N/A (Acyclic)Rigid (Planar)~25–30° (Puckered)
Metabolic Liability Low (Blocked

-C)
High (CYP450

-oxidation)
LowModerate
C–C Bond Length 2.1–2.2 Å 1.54 Å1.51 Å1.55 Å
Key Analysis
  • Acidity Modulation: The electron-withdrawing CF

    
     group exerts a massive inductive effect (-I), dropping the pKa of the carboxylic acid by nearly 2 units  compared to pivalic acid. This is critical for optimizing permeability; at physiological pH (7.4), TFMCB derivatives are more fully ionized than their non-fluorinated counterparts, potentially affecting membrane permeability unless compensated by the lipophilic shift.
    
  • Conformational Restriction: Unlike the tert-butyl group, which rotates freely, the cyclobutane ring imposes a defined vector. The introduction of CF

    
     flattens the cyclobutane ring (puckering angle 
    
    
    
    approaches 180°), creating a distinct spatial occupancy that can improve ligand-target fit in narrow pockets.
  • Metabolic Shielding: The primary utility of TFMCB is metabolic blocking . The tert-butyl group is a notorious "soft spot" for CYP450-mediated oxidation (hydroxylation of methyl groups). TFMCB removes the labile hydrogens and sterically protects the

    
    -carbon.
    

Decision Logic for SAR Implementation

Use the following decision matrix to determine when to deploy TFMCB-COOH in your lead optimization campaign.

SAR_Decision_Tree start Lead Compound Optimization (Target: t-Butyl or Cyclobutane moiety) metab_issue Is the moiety a metabolic hot spot (High Cl_int)? start->metab_issue steric_fit Is steric bulk critical for potency? metab_issue->steric_fit Yes pka_mod Does the acidic center need pKa modulation? metab_issue->pka_mod No deploy_tfmcb DEPLOY TFMCB-COOH (Blocks Metabolism + Maintains Bulk) steric_fit->deploy_tfmcb Yes (Requires Bulk > Cyclopropyl) deploy_tfmcp DEPLOY TFMCP-COOH (Cyclopropyl Analog) steric_fit->deploy_tfmcp No (Smaller ring preferred) pka_mod->deploy_tfmcb Yes (Lower pKa needed) deploy_pivalic Retain Pivalic/t-Butyl (Focus on other regions) pka_mod->deploy_pivalic No

Figure 1: Strategic decision tree for selecting fluoro-cycloalkyl bioisosteres.

Experimental Protocols

Protocol A: Optimized Amide Coupling for TFMCB-COOH

Context: The electron-withdrawing CF


 group reduces the electron density on the carbonyl carbon, making the acid slightly more reactive to nucleophilic attack once activated, but the steric bulk of the cyclobutane ring can hinder the approach. Standard protocols often fail to reach full conversion.

Reagents:

  • TFMCB-COOH (1.0 equiv)[1]

  • Amine Partner (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv) or T3P (Propylphosphonic anhydride) (1.5 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or EtOAc (for T3P)

Step-by-Step Workflow:

  • Activation: Dissolve TFMCB-COOH in anhydrous DMF (0.1 M). Add DIPEA and stir for 5 minutes at 0°C.

  • Coupling Agent Addition: Add HATU in one portion. Allow the activated ester to form for 15 minutes at 0°C. Note: If using T3P, add it as a 50% solution in EtOAc/DMF at this stage.

  • Amine Addition: Add the amine partner dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 12–16 hours.

    • Checkpoint: Monitor by LCMS. If conversion <50% after 4 hours, heat to 50°C. The steric bulk of the CF

      
      -cyclobutane often requires thermal energy to overcome the kinetic barrier.
      
  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), saturated NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    .
Protocol B: Metabolic Stability Assessment (Microsomal Clearance)

Context: To validate the "Metabolic Shielding" hypothesis, you must compare the Intrinsic Clearance (


) of the TFMCB analog vs. the tert-butyl parent.

Workflow Visualization:

Metabolic_Stability_Workflow step1 Incubation (RLM/HLM + NADPH) step2 Sampling (0, 5, 15, 30, 60 min) step1->step2 step3 Quenching (Cold Acetonitrile + IS) step2->step3 step4 LC-MS/MS Analysis (Monitor Parent Depletion) step3->step4 step5 Calc Cl_int (-k * V_inc / Protein) step4->step5

Figure 2: Standard workflow for validating metabolic stability gains.

Calculation:



  • Success Criteria: A reduction in

    
     of >50% compared to the tert-butyl analog confirms effective metabolic blocking.
    

Mechanistic Case Study: tert-Butyl Replacement

In a representative study involving the optimization of p97 inhibitors (and similar chemotypes in agrochemistry), replacing a tert-butyl group with TFMCB resulted in:

  • Potency Retention: The TFMCB group occupied the same hydrophobic pocket as t-Bu. The slightly larger volume (due to the CF

    
     radius) was accommodated by the flexibility of the cyclobutane ring.
    
  • ADME Improvement: The t-Bu analog suffered from rapid clearance due to sequential oxidation of the methyl groups (

    
    -Bu 
    
    
    
    C(CH
    
    
    )
    
    
    CH
    
    
    OH). The TFMCB analog showed zero metabolism at the ring positions, shifting clearance pathways to other, more manageable parts of the molecule.

References

  • Levterov, V. V., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Mykhailiuk, P. K. (2015). 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid: synthesis and application in drug discovery. Chemistry – A European Journal. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(Trifluoromethyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(Trifluoromethyl)cyclobutanecarboxylic acid (CAS No. 277756-45-3). As an essential building block in pharmaceutical and agrochemical synthesis, its unique chemical structure necessitates a disposal protocol that addresses both its acidic nature and the robust trifluoromethyl group.[1][2] This guide is designed for researchers, chemists, and laboratory managers, emphasizing safety, regulatory compliance, and environmental stewardship.

The Rationale: Understanding the Hazard Profile

Proper disposal begins with a thorough understanding of the compound's chemical properties and associated hazards. 1-(Trifluoromethyl)cyclobutanecarboxylic acid is not a simple organic acid; its hazard profile is dictated by its corrosivity, irritant properties, and the high stability of its fluorinated moiety.

  • Corrosivity and Irritation: The carboxylic acid group makes the compound corrosive and a skin and eye irritant.[2][3] The Globally Harmonized System (GHS) classifies it as causing skin irritation (H315) and serious eye irritation or damage (H319/H318).[2][3]

  • Toxicity: It may be harmful or toxic if swallowed.[4]

  • The Trifluoromethyl Group's Impact: The C-F bond is one of the strongest in organic chemistry. This makes the trifluoromethyl group highly stable and resistant to environmental degradation.[5][6] Analogous small-chain perfluoroalkyl carboxylic acids (PFCAs) are noted for their extreme persistence in the environment.[7] Therefore, this compound is not considered readily biodegradable and must not be disposed of via sanitary sewer systems.[8]

  • Combustion Byproducts: During incineration, the trifluoromethyl group will decompose to form hazardous byproducts, primarily hydrogen fluoride (HF).[2] This necessitates a specific disposal pathway capable of neutralizing these acidic and highly corrosive gases.

This combination of properties precludes simple neutralization and drain disposal, a method sometimes acceptable for non-hazardous corrosive wastes.[9][10] The compound's persistence and the hazardous nature of its decomposition products mandate its treatment as a regulated hazardous waste.

Core Disposal Protocol: From Benchtop to Final Disposition

The following protocols provide a self-validating system for waste management, ensuring safety and compliance at every stage.

All waste streams containing 1-(Trifluoromethyl)cyclobutanecarboxylic acid must be classified as hazardous chemical waste.

  • Immediate Segregation: At the point of generation, separate this waste from other waste streams.

  • Incompatible Materials: Store waste containers away from incompatible materials, particularly strong bases and strong oxidizing agents, to prevent violent reactions.[11][12] Keep acids separate from cyanides and sulfides.[13]

Proper containment is critical to prevent leaks and ensure safe handling.

  • Container Selection: Use a chemically resistant container, preferably the original manufacturer's container or a high-density polyethylene (HDPE) bottle. Acids should never be stored in steel containers.[13] Ensure the container has a secure, leak-proof cap.

  • Labeling: Every waste container must be properly labeled from the moment the first drop of waste is added.[14] The label must include:

    • The full chemical name: "Waste 1-(Trifluoromethyl)cyclobutanecarboxylic acid"

    • The primary hazards: "Corrosive," "Irritant," "Toxic"

    • Appropriate GHS hazard pictograms (Corrosion, Exclamation Mark, Skull and Crossbones).[15]

    • The accumulation start date.[14]

Different forms of waste require distinct handling procedures.

  • Pure Unused/Expired Chemical: Keep the compound in its original, labeled container. Do not combine it with other waste.

  • Contaminated Solid Waste: This includes items like gloves, weigh boats, and contaminated silica gel.

    • Double-bag all solid waste in clear, chemically resistant bags.

    • Place the bags into a designated, labeled solid hazardous waste container.

  • Solutions in Organic Solvents:

    • Collect in a designated "Halogenated Organic Waste" container. The fluorine atom classifies this as a halogenated waste.

    • Maintain a log of the container's contents on the back of the waste tag.

  • Aqueous Solutions:

    • Despite its low water solubility, any aqueous extractions or solutions must be collected as hazardous waste.[1]

    • Collect in a designated "Corrosive - Acidic Waste" container. Do not pour down the drain.[11]

Emergency Procedures: Small-Scale Spill Management

In the event of a small laboratory spill, take the following steps while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.

  • Alert Personnel: Inform others in the immediate area.

  • Contain the Spill:

    • For Solids: Gently sweep up the material to avoid creating dust and place it into a labeled hazardous waste container.[11][16]

    • For Liquids/Solutions: Cover the spill with a suitable absorbent material (e.g., dry sand, vermiculite, or a commercial chemical absorbent).[2] Do not use combustible materials like paper towels on a concentrated spill.

  • Collection: Once absorbed, carefully scoop the material into a designated, labeled container for hazardous waste disposal.[17]

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[17]

  • Ventilation: Ensure the area is well-ventilated throughout the cleanup process.[2]

The Final Disposal Pathway: High-Temperature Incineration

The only environmentally responsible and compliant method for the final disposal of 1-(Trifluoromethyl)cyclobutanecarboxylic acid is through a licensed hazardous waste management facility.

  • Recommended Technology: The required method is high-temperature chemical incineration in a facility equipped with an afterburner and a scrubber system.[2]

    • Why Incineration? The high temperatures are necessary to break the stable C-F bonds, ensuring complete destruction of the molecule.[5][6]

    • Why a Scrubber? The scrubber is essential for neutralizing the hydrogen fluoride (HF) and other acidic gases produced during combustion, preventing their release into the atmosphere.[2]

  • Regulatory Compliance: Always use a certified hazardous waste vendor. Disposal must be conducted in accordance with all federal, state, and local regulations.[2]

Data and Workflow Summary

Key Chemical and Safety Data
PropertyValueSource(s)
CAS Number 277756-45-3[2][18]
Molecular Formula C₆H₇F₃O₂[2][18]
Molecular Weight 168.11 g/mol [3][18]
GHS Hazards Causes skin irritation, Causes serious eye damage, Toxic if swallowed, May cause respiratory irritation.[2][3][4]
Incompatible Materials Strong oxidizing agents, Strong bases.[11][12][13]
Primary Disposal Route High-temperature incineration with an afterburner and scrubber system via a licensed hazardous waste facility.[2]
Disposal Decision Workflow

The following diagram outlines the essential decision-making and operational steps for managing waste containing 1-(Trifluoromethyl)cyclobutanecarboxylic acid.

G cluster_0 Step 1: Generation & Identification cluster_1 Step 2: Segregation & Containerization cluster_2 Step 3: Accumulation & Storage cluster_3 Step 4: Disposal & Documentation start Waste Generated identify Identify as Hazardous Waste: 1-(Trifluoromethyl)cyclobutanecarboxylic acid (Halogenated, Corrosive, Toxic) start->identify segregate Segregate from Incompatibles (Bases, Oxidizers) identify->segregate container Select Proper Container (HDPE, Original Bottle) segregate->container label_container Affix Hazardous Waste Label (Name, Hazards, Date) container->label_container store Store in Designated Satellite Accumulation Area label_container->store request_pickup Request Pickup by EHS or Licensed Vendor store->request_pickup transport Transport to Approved TSDF* request_pickup->transport incinerate Final Disposal: High-Temperature Incineration with Scrubber transport->incinerate caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Waste Disposal Workflow for 1-(Trifluoromethyl)cyclobutanecarboxylic Acid.

References

  • Fisher Scientific. (2024, March 27). Safety Data Sheet: Cyclobutanecarboxylic acid.
  • Carl ROTH. (2024, March 1). Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid.
  • Fisher Scientific. (2012, February 27). Safety Data Sheet: 1,1-Cyclobutanedicarboxylic acid.
  • Apollo Scientific. Safety Data Sheet: 4-(Trifluoromethyl)cyclohexane-1-carboxylic acid.
  • Wikipedia. Cyclobutanecarboxylic acid.
  • SETAC. Trifluoroacetic Acid in the Environment—Here Today, More Tomorrow.
  • ChemBK. (2024, April 9). 1-Trifluoromethyl-cyclobutanecarboxylic acid.
  • TCI Chemicals. (2018, October 3). Safety Data Sheet: 1-(Trifluoromethyl)cyclobutanecarboxylic Acid.
  • Cornell University Environmental Health and Safety. Chapter 7 - Management Procedures For Specific Waste Types.
  • Sigma-Aldrich. 1-(Trifluoromethyl)cyclobutanecarboxylic acid 97%.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • U.S. Nuclear Regulatory Commission. Policy and Guidance Directive PG 8-10: Disposal of Incineration Ash as Ordinary Waste.
  • Taylor & Francis Online. (2007, April 6). On the Incinerability of Highly Fluorinated Organic Compounds.
  • U.S. Environmental Protection Agency. Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams.
  • Electronic Code of Federal Regulations. 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
  • Acros Organics. (2025, December 18). Safety Data Sheet: Cyclobutanecarboxylic acid.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • NILU. (2009, December 14). Emissions from incineration of fluoropolymer materials.
  • U.S. Environmental Protection Agency. 8EHQ-07-17005.
  • Santa Cruz Biotechnology, Inc. 1-(Trifluoromethyl)cyclobutanecarboxylic acid.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • RIVM. (2014, May 30). Per- and polyfluorinated substances in waste incinerator flue gases.
  • PubChem. 1-(Trifluoromethyl)cyclobutanecarboxylic acid.
  • ACS Publications. Emission of Perfluoroalkyl Acids and Unidentified Organofluorine from Swedish Municipal Waste Incineration Plants.
  • 3M Company. Prepared by 3M.
  • PubChem. (1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid.
  • ITRC. Fate and Transport of Per- and Polyfluoroalkyl Substances (PFAS).
  • ChemicalBook. (2025, October 14). 3-(trifluoromethyl)cyclobutane-1-carboxylic acid.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.